Pro-HD3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H43N5O5S |
|---|---|
Molecular Weight |
705.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[8-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]octylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C40H43N5O5S/c46-34-11-8-24-44(40(34)51)26-28-14-18-30(19-15-28)29-16-12-27(13-17-29)25-41-22-5-3-1-2-4-6-23-42-32-10-7-9-31-36(32)39(50)45(38(31)49)33-20-21-35(47)43-37(33)48/h7-19,24,33,41-42,46H,1-6,20-23,25-26H2,(H,43,47,48) |
InChI Key |
VMYPLMUTNMWHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origin of Product |
United States |
Foundational & Exploratory
Pro-HD3 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of PROTAC-Based HDAC6 Degraders
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. This guide focuses on PROTACs engineered to target and degrade Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin and cortactin, playing a crucial role in cell motility and protein turnover.[1] The degradation of HDAC6 via PROTACs offers a powerful alternative to traditional inhibition, as it removes the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions.[2][3]
The term "Pro-HD3" has been associated with a cell-specific, PROTAC-based HDAC6 degrader.[4] However, the publicly available information on a specific molecule with this exact name is limited. Therefore, this document will provide a comprehensive overview of the well-established core mechanism of action for PROTACs targeting HDAC6, which is applicable to molecules like the described "this compound."
Core Mechanism of Action: PROTAC-Mediated HDAC6 Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two ligands.[5][6] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5]
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an HDAC6 protein and an E3 ubiquitin ligase, forming a ternary complex (HDAC6-PROTAC-E3 ligase).[6]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the surface of HDAC6. This process results in the formation of a polyubiquitin chain on the HDAC6 protein.[6][7]
-
Proteasomal Recognition and Degradation: The polyubiquitinated HDAC6 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[6]
-
Degradation and Recycling: The proteasome unfolds and degrades the HDAC6 protein into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in another cycle of degradation.
This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Signaling Pathways
The primary signaling pathway involved in the mechanism of action of an HDAC6 PROTAC is the ubiquitin-proteasome pathway. The PROTAC effectively redirects this cellular machinery to recognize and eliminate HDAC6. Downstream of HDAC6 degradation, an increase in the acetylation of its substrates, such as α-tubulin, is a key biomarker of functional activity.[2] HDAC6 has also been implicated in modulating the STAT3 signaling pathway, suggesting that its degradation could have broader effects on cellular signaling.[1]
Caption: A typical experimental workflow for assessing PROTAC-induced protein degradation.
Conclusion
PROTAC-based degraders of HDAC6, exemplified by molecules such as "this compound," offer a promising therapeutic strategy by harnessing the cell's own machinery to eliminate the target protein. Their mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, has been well-characterized. The continued development and optimization of these molecules, guided by quantitative assays and a deep understanding of their cellular activity, hold significant potential for the treatment of various diseases, including cancer and neurodegenerative disorders.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Multifaceted Role of Histone Deacetylase 6 (HDAC6) in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a critical player in the landscape of oncology, distinguishing itself from other HDACs through its primary cytoplasmic localization and its diverse array of non-histone substrates. This technical guide provides an in-depth exploration of the multifaceted functions of HDAC6 in cancer progression, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a detailed examination of its role in key cellular processes, its involvement in oncogenic signaling pathways, and its potential as a therapeutic target, this document aims to consolidate current knowledge and provide practical insights for future research and clinical applications. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of complex biological pathways and workflows to facilitate a deeper understanding of HDAC6's significance in cancer biology.
Core Functions of HDAC6 in Cancer Progression
HDAC6's influence on cancer development is extensive, impacting numerous cellular processes that are fundamental to tumor initiation, growth, and dissemination. Unlike nuclear HDACs that primarily regulate gene expression through histone modification, HDAC6's cytoplasmic activity allows it to modulate a wide range of proteins involved in cell motility, protein quality control, and signaling cascades.
1.1. Tumorigenesis and Cell Proliferation:
HDAC6 plays a pivotal role in the transformation of normal cells into cancerous ones and sustains their proliferative capacity. It is required for efficient oncogenic transformation by promoting anchorage-independent growth, a hallmark of cancer cells that allows them to survive and proliferate without attachment to a solid substrate.[1][2] Studies have shown that the oncogenic potential of mutations in genes like Ras is highly dependent on HDAC6 activity. Knockdown of HDAC6 has been demonstrated to impair tumor growth and reduce the clonogenic potential of cancer cells both in laboratory settings and in animal models. Furthermore, HDAC6 is involved in regulating cell cycle progression, and its inhibition can lead to cell cycle arrest, thereby halting cancer cell proliferation.[3][4]
1.2. Metastasis and Cell Motility:
A key function of HDAC6 in cancer is its ability to promote cell migration and invasion, critical steps in the metastatic cascade.[5] This is primarily achieved through the deacetylation of α-tubulin and cortactin, two key components of the cellular cytoskeleton.[2][5] Deacetylation of α-tubulin by HDAC6 leads to increased microtubule stability and dynamics, which is essential for cell movement.[1][2] Similarly, by deacetylating cortactin, HDAC6 enhances its interaction with F-actin, promoting the formation of cellular protrusions required for migration.[1][2] Overexpression of HDAC6 has been directly linked to increased chemotactic cell motility.[1][6]
1.3. Apoptosis and Drug Resistance:
HDAC6 contributes to cancer cell survival by inhibiting apoptosis (programmed cell death) and promoting resistance to various cancer therapies. It can deacetylate and regulate the function of pro-survival proteins such as HSP90, which in turn stabilizes a number of oncoproteins.[7][8] Inhibition of HDAC6 can lead to the accumulation of misfolded proteins, triggering apoptotic pathways in cancer cells, particularly in multiple myeloma.[1][2] Furthermore, HDAC6 is implicated in resistance to chemotherapy and targeted therapies. For instance, it can confer resistance to gefitinib in lung adenocarcinoma by stabilizing the epidermal growth factor receptor (EGFR).[9] HDAC6 also plays a role in the response to DNA damage, and its inhibition can sensitize cancer cells to DNA-damaging agents.[10]
1.4. Angiogenesis:
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis, and HDAC6 has been identified as a positive regulator of this process.[11][12] It is essential for endothelial cell migration and sprouting, which are key steps in angiogenesis.[11][13] The pro-angiogenic effects of HDAC6 are dependent on its deacetylase activity and involve the regulation of proteins such as cortactin.[13] Inhibition of HDAC6 has been shown to impair the formation of new blood vessels in various experimental models.[12][14]
1.5. Tumor Microenvironment and Immune Response:
HDAC6 also influences the tumor microenvironment and the host's immune response to cancer. It can modulate the expression of immune checkpoint proteins like PD-L1, which helps cancer cells evade the immune system.[5] Inhibition of HDAC6 has been shown to have immunomodulatory effects, potentially enhancing anti-tumor immunity. It can affect the function of various immune cells, including T-cells and macrophages, and its inhibition can shift the balance towards a more anti-tumorigenic immune response.[15][16]
Quantitative Data on HDAC6 in Cancer
The following tables summarize key quantitative data regarding HDAC6 expression in various cancers and the effects of its inhibition, providing a valuable resource for comparative analysis.
Table 1: HDAC6 Expression in Different Cancer Types
| Cancer Type | HDAC6 Expression Status | Correlation with Clinicopathological Factors | Prognostic Significance | Reference(s) |
| Breast Cancer | Higher mRNA levels in ERα-positive tumors with smaller size and low histologic grade. | High expression associated with high histologic grade and high AR expression in ER-negative breast cancer. | High mRNA and protein levels associated with better disease-free survival. High expression in ER-negative patients has negative prognostic value. | [2][17][18][19] |
| Lung Adenocarcinoma | Overexpressed in cell lines. | Negatively correlated with patient prognosis. | Low expression associated with a better response to immune checkpoint inhibitors. | [9][12] |
| Colon Cancer | Higher expression in cancer tissue compared to adjacent noncancerous tissue. | Associated with tumor size. | High expression is an independent risk factor for poor prognosis. | [20] |
| Ovarian Cancer | Higher expression in cancer cell lines and tissues compared to benign lesions. | Associated with ARID1A mutations. | - | [18] |
| Hepatocellular Carcinoma | Overexpressed in primary tumors. | Correlated with high clinical stage, tumor number, vascular invasion, and intrahepatic metastasis. | - | [21] |
| Oral Squamous Cell Carcinoma | Upregulated in primary tumors. | - | - | [18] |
Table 2: Efficacy of HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line(s) | Assay | IC50 Value / Effect | Reference(s) |
| Nexturastat A, HDACi F, and others | Renal Cell Carcinoma (RCC) cells | MTS assay | Decreased cell viability with IC50 values in the low micromolar range. | [11] |
| QTX125 | Mantle Cell Lymphoma (MCL) primary samples | Cell viability assay | IC50 values of 0.120 and 0.182 μM. | [22] |
| Fused quinazolinone 6 | KRAS and EGFR mutant lung cancer cell lines | Cell growth inhibition | IC50 = 0.80–0.96 μM. | [3] |
| Vorinostat analogues (7k, 7t, 7p) | Various cancer cell lines | HDAC inhibition assay | 7k: IC50 = 0.183 µM; 7t: IC50 = 0.266 µM; 7p: IC50 = 0.309 µM (more potent than Vorinostat). | [23] |
| ACY-1215 (Ricolinostat) | Non-small cell lung carcinoma (A549, LL2) | MTT assay | Reduced cell viability. | [24] |
Key Signaling Pathways Involving HDAC6
HDAC6 is integrated into several critical signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for developing targeted therapeutic strategies.
3.1. RAS/MAPK Pathway:
The RAS/MAPK signaling cascade is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers. HDAC6 is required for the efficient activation of the oncogenic Ras signaling pathway.[1] Knockout of HDAC6 has been shown to reduce the phosphorylation of ERK1/2, key downstream effectors of the RAS/MAPK pathway.[1]
Caption: HDAC6 in the RAS/MAPK Signaling Pathway.
3.2. PI3K/AKT Pathway:
The PI3K/AKT pathway is another critical signaling axis that governs cell survival, growth, and proliferation. Similar to its role in the RAS/MAPK pathway, HDAC6 is involved in the activation of AKT.[7] HDAC6 knockout mice have demonstrated reduced phosphorylation of AKT, indicating a role for HDAC6 in maintaining the activity of this pro-survival pathway.[1]
Caption: HDAC6 Involvement in the PI3K/AKT Signaling Pathway.
3.3. TGF-β Signaling Pathway:
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. HDAC6 has been shown to mediate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in human lung cancer cells, a key process in metastasis.[7]
Caption: HDAC6 as a Mediator in the TGF-β Signaling Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of HDAC6 in cancer research.
4.1. HDAC6 Activity Assay (Fluorometric):
This assay measures the deacetylase activity of HDAC6 in cell or tissue lysates.
-
Materials:
-
96-well white plate
-
Multi-well spectrofluorometer
-
HDAC6 Assay Kit (containing HDAC6 Lysis Buffer, HDAC6 Assay Buffer, HDAC6 Substrate, HDAC6 Inhibitor, Developer, and AFC Standard)
-
BCA Protein Assay Kit
-
Fresh or frozen tissue (~5-10 mg) or cultured cells (1-2 x 10^6)
-
-
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in 100 µl of ice-cold HDAC6 Lysis Buffer.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (clarified lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Assay Setup:
-
Add 1-10 µl of lysate to the wells of a 96-well white plate.
-
For an inhibitor control, incubate a parallel sample with a 10X diluted HDAC6 inhibitor for 10 minutes at 37°C.
-
For a positive control, use the provided human HDAC6 enzyme.
-
Adjust the volume in all sample and control wells to 50 µl with HDAC6 Assay Buffer.
-
-
Standard Curve:
-
Prepare a series of dilutions of the AFC standard (e.g., 0, 100, 200, 300, 400, and 500 pmol/well) in a final volume of 100 µl with HDAC6 Assay Buffer.
-
-
Reaction:
-
Prepare the Substrate Mix according to the kit instructions.
-
Add 50 µl of the Substrate Mix to each sample and positive control well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Add 10 µl of Developer to each well to stop the reaction.
-
Incubate at 37°C for 10 minutes to allow for fluorescence development.
-
Measure the fluorescence on a spectrofluorometer (Excitation: 350-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the AFC standard curve and determine the concentration of AFC generated in the samples.
-
Calculate the HDAC6 activity based on the amount of AFC produced per unit of time and protein amount.
-
-
Caption: Workflow for a Fluorometric HDAC6 Activity Assay.
4.2. Wound Healing (Scratch) Assay for Cell Migration:
This assay assesses the collective migration of a sheet of cells.
-
Materials:
-
Cultured cells
-
12-well or 24-well plates
-
200 µL pipette tip or a specialized wound-making tool
-
Culture media (serum-free or containing a proliferation inhibitor like Mitomycin C)
-
Phosphate-buffered saline (PBS)
-
Light microscope with a camera
-
-
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
-
Washing and Media Change:
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the media with serum-free media or media containing a proliferation inhibitor to ensure that the observed gap closure is due to migration and not cell division.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch at defined locations along the wound. It is helpful to mark the plate to ensure the same field is imaged at each time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound is closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in wound area over time.
-
-
Caption: Workflow for a Wound Healing (Scratch) Assay.
4.3. Western Blotting for Protein Expression:
This technique is used to detect and quantify the expression levels of specific proteins, such as HDAC6 and its substrates.
-
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest (e.g., anti-HDAC6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues as described in the HDAC6 activity assay protocol.
-
Determine protein concentration using a BCA assay.
-
Mix an equal amount of protein from each sample with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Caption: General Workflow for Western Blotting.
Conclusion and Future Directions
HDAC6 stands out as a promising therapeutic target in oncology due to its diverse roles in promoting cancer progression and its druggable nature. Its cytoplasmic localization and unique substrate profile offer the potential for more selective therapeutic intervention with fewer side effects compared to pan-HDAC inhibitors. The development of specific HDAC6 inhibitors has shown promise in preclinical studies, and several are currently in clinical trials.
Future research should focus on further elucidating the complex regulatory networks in which HDAC6 participates within different cancer types. A deeper understanding of the context-dependent functions of HDAC6 will be crucial for identifying patient populations most likely to benefit from HDAC6-targeted therapies. Moreover, exploring the synergistic potential of combining HDAC6 inhibitors with other anticancer agents, including immunotherapy and targeted therapies, represents a promising avenue for improving treatment outcomes. The continued development of highly selective and potent HDAC6 inhibitors, coupled with robust biomarker strategies, will be essential for translating the wealth of preclinical knowledge into effective clinical applications for cancer patients.
References
- 1. clyte.tech [clyte.tech]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.4. Wound-Healing Migration Assay [bio-protocol.org]
- 6. bosterbio.com [bosterbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase as a Valuable Predictive Biomarker and Therapeutic Target in Immunotherapy for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cusabio.com [cusabio.com]
- 15. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Histone Deacetylase Inhibition in Non-small Cell Lung Cancer: Hype or Hope? [frontiersin.org]
- 17. HDAC6 expression is correlated with better survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. Expression of Histone Deacetylases HDAC1, HDAC2, HDAC3, and HDAC6 in Invasive Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Histone Deacetylase Modulation: A Technical Guide to Chemical Probes for HDAC6 and HDAC3
Introduction: The precise modulation of individual histone deacetylase (HDAC) isoforms is a critical objective in drug discovery and chemical biology. While the query for "Pro-HD3 as a chemical probe for HDAC6" does not correspond to a known agent in scientific literature, it highlights a significant interest in isoform-selective chemical tools for studying the distinct biological roles of HDAC3 and HDAC6. This technical guide provides an in-depth overview of well-characterized, selective chemical probes for HDAC6 and HDAC3, respectively. We will delve into their quantitative data, experimental protocols for their characterization, and the signaling pathways they modulate.
Section 1: Chemical Probes for Targeting HDAC6
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme with two catalytic domains and a zinc-finger ubiquitin-binding domain (UBD). Its functions are linked to cytoskeletal dynamics, protein quality control, and autophagy.[1][2] Two exemplary chemical probes that target different functional aspects of HDAC6 are Bavarostat, a highly selective inhibitor of its catalytic activity, and SGC-UBD253, a probe for its non-enzymatic ubiquitin-binding domain.
Data Presentation: HDAC6 Chemical Probes
| Probe Name | Target Domain | Method | Affinity/Potency | Selectivity | Reference |
| Bavarostat | Catalytic Domain 2 (CD2) | Enzymatic Assay | - | >80-fold over all other Zn-containing HDACs | [3][4] |
| SGC-UBD253 | Ubiquitin-Binding Domain (UBD) | SPR | KD = 84 nM | >50-fold over 9 other UBDs (except USP16) | [5][6][7] |
| NanoBRET | EC50 = 1.9 µM | - | [5][8] | ||
| SGC-UBD253N (Negative Control) | Ubiquitin-Binding Domain (UBD) | SPR | KD = 32 µM | - | [5][7] |
Signaling Pathway: The Role of HDAC6 in Autophagy
HDAC6 plays a crucial role in the aggresome-autophagy pathway, a cellular process for clearing misfolded or aggregated proteins.[9] It acts at multiple stages, from recognizing ubiquitinated cargo to promoting the fusion of autophagosomes with lysosomes.[10][11]
Experimental Protocols: Fluorescence Polarization Assay for HDAC6
A fluorescence polarization (FP) assay is a common method to determine the binding affinity of inhibitors to HDAC6's catalytic domain in a high-throughput format.[12][13]
Objective: To measure the dissociation constant (Kd) of a test compound for the HDAC6 catalytic domain 2 (CD2).
Materials:
-
Purified recombinant HDAC6 CD2 protein.
-
A fluorescently-labeled HDAC probe/tracer (e.g., a FITC-labeled inhibitor).[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.01% Brij-35).
-
Test compounds (inhibitors).
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Tracer Binding: To determine the optimal protein concentration, perform a saturation binding experiment. In a microplate, add a fixed concentration of the fluorescent tracer (e.g., 2 nM) to serial dilutions of HDAC6 CD2.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization. The polarization value will increase as the tracer binds to the larger protein.
-
Data Analysis (Saturation): Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.
-
Competition Assay: In a new plate, add HDAC6 CD2 at a concentration that gives approximately 50-70% of the maximal polarization signal, along with the fixed concentration of the fluorescent tracer.
-
Add Test Compound: Add serial dilutions of the test compound to the wells. Include a control with no inhibitor.
-
Incubation and Measurement: Incubate to reach equilibrium and measure the fluorescence polarization. The polarization will decrease as the test compound displaces the fluorescent tracer.
-
Data Analysis (Competition): Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Section 2: Chemical Probes for Targeting HDAC3
HDAC3 is a class I HDAC that is typically found in the nucleus as part of a large co-repressor complex. It is a key regulator of gene expression and has been strongly implicated in inflammatory processes and cancer.[14][15] RGFP966 is a well-established, potent, and selective chemical probe for studying HDAC3 function.[16]
Data Presentation: HDAC3 Chemical Probes
| Probe Name | Target | Method | Affinity/Potency | Selectivity | Reference |
| RGFP966 | HDAC3 | Enzymatic Assay | IC50 = 80 nM | No inhibition of other HDACs up to 15 µM | [16][17][18] |
Signaling Pathway: The Role of HDAC3 in NF-κB-mediated Inflammation
HDAC3 is a critical positive regulator of the NF-κB signaling pathway, a central mediator of inflammation.[15] Inflammatory stimuli lead to the activation of NF-κB, and HDAC3 is required for the full transcriptional activity of NF-κB on pro-inflammatory genes.[19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HDAC6 Brain Mapping with [18F]Bavarostat Enabled by a Ru-Mediated Deoxyfluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-UBD253 | Structural Genomics Consortium [thesgc.org]
- 9. Interplay between HDAC6 and its interacting partners: essential roles in the aggresome-autophagy pathway and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]
- 10. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-Based Competition Assays to Evaluate Histone Deacetylase 6 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The role of HDAC3 in inflammation: mechanisms and therapeutic implications | Semantic Scholar [semanticscholar.org]
- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. RGFP966 | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 21. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted elimination. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel modality that harnesses the cell's own protein disposal machinery to selectively eradicate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies, and quantitative data to empower researchers in the design and execution of their targeted protein degradation studies.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The fundamental mechanism of action revolves around hijacking the cell's ubiquitin-proteasome system (UPS).[3]
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[3][6] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[5][6]
This technology offers the potential to target proteins previously considered "undruggable" by conventional small molecule inhibitors, as it does not rely on binding to a functional active site to elicit a biological response.[1]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[7] Additionally, the binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase are crucial for understanding its activity.
The following tables summarize quantitative data for representative PROTACs targeting various proteins.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | BTK | CRBN | 2.2 | 97 | Mino | [8] |
| RC-3 | BTK | CRBN | 3.0-6.4 | >95 | Mino | [8][9] |
| ARV-771 | BRD4 | VHL | ~5 | >90 | LNCaP | [10] |
| MZ1 | BRD4 | VHL | ~10 | >90 | HEK293 | [10][11] |
| dBET1 | BRD4 | CRBN | ~20 | >90 | HEK293 | [11] |
| PROTAC | Binding Partner | Kd (nM) | Reference |
| RC-1 | BTK | 3.0 - 6.4 | [9] |
| RNC-1 | BTK | 3.0 - 6.4 | [9] |
| IRC-1 | BTK | 3.0 - 6.4 | [9] |
| RC-1 | CRBN | 1500 - 4200 | [9] |
| RNC-1 | CRBN | 1500 - 4200 | [9] |
| IRC-1 | CRBN | 1500 - 4200 | [9] |
Key Experimental Protocols
A robust assessment of PROTAC function requires a suite of well-defined experimental procedures. Here, we provide detailed methodologies for the cornerstone assays in PROTAC development.
Target Protein Degradation Assay (Western Blotting)
This assay is the gold standard for directly measuring the reduction in the levels of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[6][12]
Ternary Complex Formation Assay (NanoBRET™)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Methodology:
-
Cell Line Engineering: Generate a cell line that endogenously expresses the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and exogenously expresses the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates a closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.[10][13][14]
Ubiquitination Assay (In Vitro)
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN), and biotinylated ubiquitin in an ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest at the desired concentration. Include a no-PROTAC control.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[15][16][17]
Visualizing PROTAC Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental pipelines involved in PROTAC research.
Caption: Mechanism of Action of a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC development.
Caption: PROTAC targeting of the Wnt/β-catenin signaling pathway.
References
- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Ternary Complex Formation [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Structural Basis of Ligand Binding to Histone Deacetylase 6 (HDAC6): A Technical Guide
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on the structural basis of a compound designated "Pro-HD3" binding to Histone Deacetylase 6 (HDAC6). A product listing for "this compound" from a commercial supplier describes it as a PROTAC (Proteolysis Targeting Chimera) for HDAC4, with HDAC6 mentioned as a related target. However, no structural or quantitative binding data is provided.
This guide will therefore focus on two key areas:
-
Bromo-protopine (PRO-Br): A potential compound of interest given the similarity in nomenclature, for which binding data with HDAC6 is available.
-
General Principles of Inhibitor Binding to HDAC6: A comprehensive overview of the structural basis for the interaction of various inhibitors with HDAC6, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Bromo-protopine (PRO-Br): An HDAC6 Inhibitor
Bromo-protopine (PRO-Br) is a derivative of the natural alkaloid protopine and has been identified as an inhibitor of HDAC6.[1][2] It has been investigated for its potential therapeutic effects in Alzheimer's disease by modulating tau pathology.[1][2]
Quantitative Binding Data
The inhibitory activity of Bromo-protopine against HDAC6 has been quantified, as summarized in the table below.
| Compound | Target | Assay Type | IC50 (µM) | Binding Free Energy (ΔG, kcal/mol) | PDB ID for Docking |
| Bromo-protopine (PRO-Br) | HDAC6 | Fluorometric Assay | 1.51 | -8.4 | 5EDU |
Table 1: Quantitative data for Bromo-protopine (PRO-Br) binding to HDAC6.[1][2]
Structural Basis of Interaction (Based on Molecular Docking)
Currently, a co-crystal structure of Bromo-protopine bound to HDAC6 is not available. However, molecular docking studies have been performed to predict its binding mode within the catalytic site of HDAC6 (PDB ID: 5EDU).[1] These computational studies are crucial for understanding the potential interactions that drive the binding of this compound.
General Principles of Inhibitor Binding to HDAC6
The structural basis for the binding of a wide range of inhibitors to HDAC6 has been extensively studied, primarily through X-ray crystallography. These studies have revealed key features of the HDAC6 active site that are exploited for inhibitor binding and are crucial for designing selective inhibitors.
Quantitative Data for Selected HDAC6 Inhibitors
The following table summarizes binding and inhibitory data for several well-characterized HDAC6 inhibitors.
| Inhibitor | Class | Target(s) | IC50 (nM) for HDAC6 | Other Notable Targets (IC50, nM) |
| Ricolinostat (ACY-1215) | Hydroxamate | HDAC6-selective | ~5 | HDAC1 (>1000) |
| Tubastatin A | Hydroxamate | HDAC6-selective | 16 | HDAC1 (830) |
| Citarinostat (ACY-241) | Hydroxamate | Pan-HDAC (HDAC6 preference) | 1.9 | HDAC1 (43), HDAC2 (53), HDAC3 (60) |
| Belinostat (PXD101) | Hydroxamate | Pan-HDAC | 27 | HDAC1 (50) |
| Panobinostat (LBH589) | Hydroxamate | Pan-HDAC | 31 | HDAC1 (20) |
Table 2: Quantitative data for various HDAC6 inhibitors. Data compiled from multiple sources.
Key Structural Features of the HDAC6 Active Site for Inhibitor Binding
The catalytic domain 2 (CD2) of HDAC6 is the primary target for most selective inhibitors.[3] Structural studies have identified several key features that govern inhibitor binding and selectivity:
-
The Catalytic Zinc Ion: Located at the base of the active site pocket, this Zn²⁺ ion is essential for catalysis. Most HDAC6 inhibitors contain a zinc-binding group (ZBG), typically a hydroxamic acid, which chelates the zinc ion in either a bidentate or monodentate fashion.[4]
-
The Catalytic Tunnel: A narrow channel leading to the zinc ion. The linker region of the inhibitor occupies this tunnel.
-
The Rim of the Active Site: The entrance to the catalytic tunnel is surrounded by a more shallow and wider surface. The "cap" group of the inhibitor interacts with residues on this rim, and these interactions are a major determinant of selectivity for HDAC6 over other HDAC isoforms.[1][4]
Experimental Protocols
X-ray Crystallography for HDAC6-Inhibitor Complex Structure Determination
This protocol provides a general workflow for determining the co-crystal structure of an inhibitor bound to HDAC6.
1. Protein Expression and Purification:
- The catalytic domain 2 (CD2) of Danio rerio (zebrafish) HDAC6 is often used as a surrogate for the human enzyme due to its high sequence and structural similarity and better crystallization properties.[5][6]
- The corresponding gene is cloned into an expression vector (e.g., pET-based vectors) with a purification tag (e.g., His-tag).
- The protein is overexpressed in E. coli (e.g., BL21(DE3) strain).
- Purification is typically achieved through a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography.
2. Crystallization:
- The purified HDAC6 CD2 is concentrated to 10-20 mg/mL.
- The protein is incubated with a 2-5 fold molar excess of the inhibitor.
- Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.
- A typical crystallization condition for an HDAC6-inhibitor complex might be 0.1 M Tris pH 8.5, 25% PEG 3350.[7]
- Crystals are cryo-protected (e.g., by soaking in a solution containing ethylene glycol or glycerol) and flash-cooled in liquid nitrogen.
3. Data Collection and Structure Determination:
- X-ray diffraction data are collected at a synchrotron source.
- Data are processed (indexed, integrated, and scaled) using software like XDS or HKL2000.
- The structure is solved by molecular replacement using a previously determined HDAC6 structure (e.g., PDB ID: 5EDU) as a search model.
- The model is refined using software such as PHENIX or Refmac5, with manual rebuilding in Coot. The inhibitor is then modeled into the electron density.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
1. Sample Preparation:
- Purified HDAC6 and the inhibitor are dialyzed extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5% glycerol, 1 mM TCEP) to minimize heats of dilution.[8]
- The concentrations of the protein and ligand are determined accurately.
- Samples are degassed immediately before the experiment.
2. ITC Experiment:
- The sample cell (typically ~200 µL) is filled with HDAC6 solution (e.g., 10-20 µM).
- The injection syringe (~40 µL) is filled with the inhibitor solution (e.g., 100-200 µM).
- A series of small injections (e.g., 2 µL) of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25 °C).
- The heat change after each injection is measured.
3. Data Analysis:
- The integrated heat data are plotted against the molar ratio of inhibitor to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software provided with the instrument to determine Kd, n, and ΔH.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
1. Sensor Chip Preparation:
- A sensor chip (e.g., CM5) is activated.
- Purified HDAC6 is immobilized onto the surface of the sensor chip. A control surface is prepared for background subtraction.
2. Binding Analysis:
- A series of concentrations of the inhibitor (analyte) are prepared in a suitable running buffer.
- The analyte solutions are injected over the sensor surface, and the change in response units (RU) is monitored in real-time (association phase).
- After the injection, running buffer is flowed over the surface, and the dissociation of the inhibitor is monitored (dissociation phase).
- The sensor surface is regenerated between different analyte concentrations if necessary.
3. Data Analysis:
- The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the control surface.
- The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd. The Kd is then calculated.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Characterizing HDAC6 Inhibitors
Caption: Workflow for the discovery and characterization of HDAC6 inhibitors.
Simplified HDAC6 Signaling Pathway
Caption: Simplified overview of HDAC6 cytoplasmic signaling pathways.
References
- 1. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimization of a binding assay for histone deacetylase 4 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the expression, purification, and crystallization of histone deacetylase 6–inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the expression, purification, and crystallization of histone deacetylase 6-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Role of HDAC6 Inhibition in Promoting Tubulin Acetylation: A Technical Overview
Introduction
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the regulation of tubulin acetylation, with a specific focus on the role of Histone Deacetylase 6 (HDAC6) inhibition. While the initial query specified "Pro-HD3," a comprehensive search of the scientific literature did not yield conclusive information on a specific molecule with this designation directly linked to tubulin acetylation. The term appears to be ambiguous, with references pointing towards unrelated entities such as PROTAC (Proteolysis Targeting Chimera) technology for HDAC degradation and a cancer detection initiative.
Therefore, this guide will focus on the well-established and extensively researched area of HDAC inhibitors and their profound effects on tubulin acetylation, a critical post-translational modification of microtubules. This information is highly relevant for researchers, scientists, and drug development professionals working in oncology, neurobiology, and other fields where microtubule dynamics play a crucial role. We will delve into the core mechanisms, present quantitative data from representative studies, provide detailed experimental protocols, and visualize key pathways.
The Core Mechanism: Regulating Microtubule Dynamics through Acetylation
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and cell motility.[1] The function of microtubules is intricately regulated by various post-translational modifications (PTMs), among which the acetylation of α-tubulin at lysine 40 (K40) is of significant interest.[2][3]
This reversible acetylation and deacetylation process is primarily controlled by two key enzymes:
-
α-tubulin acetyltransferase 1 (ATAT1): Responsible for adding an acetyl group to the K40 residue of α-tubulin within the microtubule lumen.[1][4]
-
Histone Deacetylase 6 (HDAC6): A cytoplasmic enzyme that removes the acetyl group from α-tubulin, leading to its deacetylation.[1][4]
The acetylation of α-tubulin is generally associated with stable, long-lived microtubules, whereas deacetylated microtubules are more dynamic.[1] By inhibiting HDAC6, the equilibrium shifts towards a state of hyperacetylation, leading to the stabilization of the microtubule network. This stabilization can have profound effects on cellular processes that rely on microtubule dynamics, such as mitosis and cell migration, making HDAC6 an attractive target for therapeutic intervention, particularly in cancer.[1][5]
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation and its Inhibition
Caption: HDAC6 pathway and its inhibition.
Quantitative Analysis of HDAC Inhibitor Effects
The efficacy of HDAC inhibitors in modulating tubulin acetylation and inducing cellular effects can be quantified through various assays. The following tables summarize representative quantitative data for well-characterized HDAC inhibitors.
Table 1: In Vitro Efficacy of Select HDAC Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| Trichostatin A (TSA) | Pan-HDAC | ~1.5 | Various | Increased tubulin acetylation, cell cycle arrest | [6][7] |
| Tubastatin A | HDAC6-selective | 15 | B16F10 | Increased tubulin acetylation, anti-metastatic effects | N/A |
| Ricolinostat (ACY-1215) | HDAC6-selective | 5 | Multiple Myeloma | Increased tubulin acetylation, anti-tumor activity | N/A |
Note: Specific IC50 values can vary depending on the assay conditions and cell line used. Data for Tubastatin A and Ricolinostat are representative values from the broader scientific literature but were not found in the initial search results.
Table 2: Cellular Effects of HDAC Inhibition
| Treatment | Cell Line | Duration | Observation | Quantitative Change | Reference |
| 10 µM MI192 (HDAC3 inhibitor) | PC3 | 1 hr | Increased acetylated tubulin | ~2.5-fold increase | [8] |
| 10 µM MI192 (HDAC3 inhibitor) | PC3 | 24 hr | Decreased acetylated tubulin | Significant decrease from 1 hr peak | [8] |
| 0.4 µM Trichostatin A (TSA) | COS | 16-18 hr | Increased acetylated α-tubulin | Significant increase in absorbance at 450 nm in ELISA | [6][7] |
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in studying the effects of HDAC inhibitors on tubulin acetylation. This section provides detailed methodologies for key experiments.
Western Blotting for Tubulin Acetylation
This protocol allows for the semi-quantitative analysis of acetylated and total α-tubulin levels in cell lysates.
Experimental Workflow:
Caption: Western Blotting Workflow.
Methodology:
-
Cell Lysis:
-
Treat cells with the HDAC inhibitor of interest at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[9]
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a primary antibody for total α-tubulin as a loading control.
-
Wash the membrane as described above.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band.
-
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[11]
Experimental Workflow:
Caption: Cytotoxicity Assay Workflow.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100
-
Conclusion
The inhibition of HDAC6 presents a compelling strategy for modulating microtubule dynamics through the hyperacetylation of α-tubulin. This technical guide has provided a foundational understanding of the underlying mechanism, presented relevant quantitative data, and offered detailed protocols for key experimental assays. While the specific entity "this compound" remains to be clearly defined in the scientific literature, the principles and methodologies outlined herein are broadly applicable to the study of any compound targeting HDACs and impacting tubulin acetylation. Further research in this area holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit (#7204) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Consequences of HDAC6 Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that regulates numerous cellular processes through its activity on non-histone substrates. Unlike other HDACs, its major targets include α-tubulin, cortactin, and HSP90, positioning it as a critical modulator of cytoskeletal dynamics, protein quality control, and cell motility. The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful tool to eliminate the entire HDAC6 protein, moving beyond simple enzymatic inhibition to abolish both its catalytic and non-enzymatic scaffolding functions.[1][2] This guide provides an in-depth exploration of the core downstream signaling pathways affected by HDAC6 degradation, presents quantitative data on degrader efficacy, and offers detailed experimental protocols for studying these effects.
Core Signaling Pathways Modulated by HDAC6 Degradation
Targeted degradation of HDAC6 initiates a cascade of downstream cellular events, primarily impacting cytoskeletal regulation and protein homeostasis.
Cytoskeletal Dynamics: Hyperacetylation of α-Tubulin
HDAC6 is the principal deacetylase of α-tubulin at the lysine-40 (K40) residue.[3] Its degradation leads to a rapid and sustained increase in acetylated α-tubulin.[4][5] This post-translational modification is associated with increased microtubule stability and flexibility. The functional consequences include altered cell adhesion dynamics and reduced cell motility, as the hyperacetylated microtubules are less dynamic, which is required for the turnover of focal adhesions.[6][7]
Protein Quality Control: Aggresome Formation and Autophagy
HDAC6 plays a pivotal role in cellular protein quality control by managing the clearance of misfolded and aggregated proteins. Its degradation disrupts two interconnected processes: aggresome formation and autophagy.
-
Aggresome Formation: When the ubiquitin-proteasome system is overwhelmed, misfolded proteins are polyubiquitinated. HDAC6 acts as a crucial linker molecule; its C-terminal zinc finger domain binds to polyubiquitin chains, while its dynein-binding domain recruits the microtubule motor protein complex.[8][9] This action facilitates the transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single deposit known as an aggresome.[10][11] Degradation of HDAC6 blocks this transport, leading to the accumulation of smaller, scattered protein aggregates throughout the cytoplasm.[10]
-
Autophagy: The aggresome is ultimately cleared by the autophagic pathway. HDAC6 promotes the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step for the degradation of sequestered cargo.[12][13] The degradation of HDAC6 can therefore stall the autophagic process, preventing the clearance of protein aggregates and damaged organelles.[13][14]
Regulation of Transcription and Cell Signaling
Although primarily cytoplasmic, HDAC6 degradation has downstream effects on gene expression and signaling by modulating the activity and stability of key regulatory proteins.
-
Transcription Factor Regulation: HDAC6 can deacetylate and regulate the activity of transcription factors. For instance, it modulates the transcriptional activity of SP1, which in turn affects the expression of genes like Endoglin (ENG), a protein involved in angiogenesis.[15] It also interacts with and influences the Myocardin-related transcription factor A (MRTF-A)/Serum response factor (SRF) axis, which controls smooth muscle cell plasticity.[16]
-
Chk1 Stability: HDAC6 possesses E3 ubiquitin ligase activity in its DAC1 domain. One target of this activity is the cell cycle checkpoint protein Chk1. HDAC6 can ubiquitinate Chk1, targeting it for proteasomal degradation. Consequently, the degradation of HDAC6 leads to an increase in Chk1 protein levels and stability.[17]
Quantitative Data on HDAC6 Degradation
The efficacy of HDAC6 degraders is typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 9c | Cereblon (CRBN) | MCF-7 | 34 | ~71 | [18] |
| Compound 2 | Cereblon (CRBN) | MM.1S | N/A | >90 | [1] |
| Compound 3j | Von Hippel-Lindau (VHL) | MM.1S | 7.1 | ~90 | [1] |
| Compound 3j | Von Hippel-Lindau (VHL) | 4935 (mouse) | 4.3 | ~57 | [1] |
| TO-1187 (PROTAC 8) | Cereblon (CRBN) | MM.1S | 5.81 | 94 | [5] |
| XY-07-35 | Cereblon (CRBN) | PBMCs | N/A | >90 (at 1 µM) | [19][20] |
Experimental Protocols
Protocol 1: Analysis of Tubulin Acetylation by Western Blot
This protocol quantifies the change in acetylated α-tubulin relative to total α-tubulin following HDAC6 degradation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-acetylated-α-Tubulin (Lys40), Mouse anti-α-Tubulin.
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Plate cells and treat with the HDAC6 degrader or vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-Tubulin at 1:1000, anti-α-Tubulin at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated-tubulin signal to the total tubulin signal for each sample.[3][21]
Protocol 2: Detection of Aggresomes by Immunofluorescence
This method visualizes the formation and distribution of protein aggregates.
Materials:
-
Cells grown on glass coverslips in a multi-well plate.
-
Proteasome inhibitor (e.g., MG-132) as a positive control for aggresome induction.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Aggresome detection reagent (e.g., ProteoStat or an antibody against ubiquitin).[22][23][24]
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Cell Treatment: Treat cells on coverslips with the HDAC6 degrader. In parallel, treat a set of cells with MG-132 (e.g., 5 µM for 12 hours) to induce aggresomes.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes.
-
Staining: Incubate with the aggresome detection reagent according to the manufacturer's instructions (e.g., 30 minutes at room temperature in the dark). If using an antibody, incubate overnight at 4°C.
-
Washing: Wash cells 3 times with PBS.
-
Counterstain: Incubate with DAPI (e.g., 1 µg/mL) for 5 minutes.
-
Mounting: Wash cells and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Aggresomes typically appear as a bright, juxtanuclear inclusion body. Compare the scattered aggregate phenotype in degrader-treated cells to the single aggresome in MG-132-treated cells.[24][25]
Protocol 3: Measurement of Autophagic Flux by LC3 Turnover Assay
This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in the lysosome.
Materials:
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Western blot materials as described in Protocol 3.1.
-
Primary antibody: Rabbit anti-LC3B.
-
Loading control antibody (e.g., anti-GAPDH or anti-Actin).
Procedure:
-
Cell Treatment: Plate cells and treat with the HDAC6 degrader or vehicle. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells. This will block the degradation of LC3-II in the lysosome.
-
Lysis and Western Blot: Harvest the cells and perform Western blotting as described in Protocol 3.1.
-
Antibody Incubation: Probe the membrane with anti-LC3B antibody. Two bands should be visible: a cytosolic form (LC3-I, ~16 kDa) and a lipidated, autophagosome-associated form (LC3-II, ~14 kDa). Re-probe with a loading control antibody.
-
Analysis: Autophagic flux is determined by comparing the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in LC3-II upon inhibitor treatment indicates active flux. If HDAC6 degradation impairs autophagosome-lysosome fusion, the amount of LC3-II will be high even without the inhibitor, and the addition of the inhibitor will cause little further accumulation.[26][27]
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scholars@Duke publication: HDAC6 deacetylation of tubulin modulates dynamics of cellular adhesions. [scholars.duke.edu]
- 7. journals.biologists.com [journals.biologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights [mdpi.com]
- 15. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC6 Regulates the MRTF-A/SRF Axis and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HDAC6/aggresome processing pathway importance for inflammasome formation is context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Measurement of microtubule acetylation levels in situ [bio-protocol.org]
- 22. High-Throughput Image-Based Aggresome Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
- 25. rupress.org [rupress.org]
- 26. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Navigating the Frontier of Targeted Protein Degradation: An Introductory Guide to HDAC3-PROTACs in the Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of drug discovery and molecular biology, the advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention. Unlike traditional inhibitors, PROTACs are bifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system. This guide focuses on a specific class of these molecules, those targeting Histone Deacetylase 3 (HDAC3), which for the purpose of this document we will refer to as HDAC3-PROTACs.
It is important to note that the nomenclature in this emerging field is not yet standardized. While the term "Pro-HD3" is not widely established in scientific literature, it conceptually aligns with the function of a PROTAC targeting HDAC3. This guide will provide a comprehensive overview of the core principles, experimental applications, and relevant signaling pathways associated with HDAC3-PROTACs, using data and protocols from published research on molecules with this mechanism of action.
Histone deacetylases are critical enzymes in the regulation of gene expression, and HDAC3, in particular, has been implicated in a variety of diseases, including cancer and inflammatory disorders.[1][2] The ability to specifically degrade HDAC3, rather than just inhibit its enzymatic activity, offers a powerful tool for dissecting its biological functions and presents a promising avenue for therapeutic development.
Mechanism of Action
HDAC3-PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to HDAC3, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands. The PROTAC molecule facilitates the formation of a ternary complex between HDAC3 and the E3 ligase, leading to the ubiquitination of HDAC3. This "tagging" with ubiquitin marks the HDAC3 protein for degradation by the 26S proteasome.
Quantitative Data on Representative HDAC3-PROTACs
The following table summarizes the in vitro performance of several published HDAC3-targeting PROTACs. This data is crucial for selecting the appropriate molecule and concentration for a given experiment.
| PROTAC Name | E3 Ligase Ligand | Target Cell Line | DC50 (Degradation) | IC50 (Inhibition) | Notes | Reference |
| YX968 | VHL | MDA-MB-231 | 1.7 nM (HDAC3) | 284 nM (HDAC3) | Also degrades HDAC8 (DC50 = 6.1 nM).[3][4] | [Xiao, Y., et al. (2023)] |
| XZ9002 | VHL | MDA-MB-468 | 42 nM | 350 nM (HDAC3) | More selective for HDAC3 degradation over other HDACs.[5] | [Xiao, Y., et al. (2021)] |
| HD-TAC7 | Cereblon | RAW 264.7 | 0.32 µM | - | Pomalidomide-based; may affect NF-κB signaling independently.[1][2] | [Cao, F., et al. (2020)] |
| PROTAC 4 | VHL | HCT116 | ~1 µM (50% degradation) | 16.8 µM | Degrades HDAC1, 2, and 3.[6] | [Smalley, T. L., et al. (2020)] |
| PROTAC P7 | VHL | THP-1 | ~0.5 µM (time-dependent) | - | Demonstrates anti-inflammatory potential.[7] | [Schiedel, M., et al. (2022)] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. IC50: Concentration of the molecule that results in 50% inhibition of the target enzyme's activity.
Experimental Protocols
Western Blot Analysis for HDAC3 Degradation
This protocol is a standard method to quantify the degradation of HDAC3 protein following treatment with a PROTAC.
Materials:
-
HDAC3-PROTAC of interest
-
Cell line of interest (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC3-PROTAC for the desired time (e.g., 8, 16, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading dye, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDAC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HDAC3 signal to the loading control. Calculate the percentage of HDAC3 degradation relative to the DMSO control.
Cell Viability Assay
This assay determines the effect of HDAC3 degradation on cell proliferation and viability.
Materials:
-
HDAC3-PROTAC of interest
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the HDAC3-PROTAC. Include a DMSO-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Involvement: The Role of HDAC3 in NF-κB Signaling
HDAC3 is a known regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a cornerstone of the inflammatory response.[8][9] HDAC3 can deacetylate the p65/RelA subunit of NF-κB, which is a post-translational modification that can influence NF-κB's transcriptional activity.[9] The degradation of HDAC3 via a PROTAC can therefore modulate the NF-κB signaling cascade.
Conclusion
HDAC3-targeting PROTACs represent a novel and powerful class of chemical probes and potential therapeutic agents. By inducing the selective degradation of HDAC3, these molecules offer a distinct advantage over traditional inhibitors, allowing for a more profound and sustained modulation of HDAC3-dependent cellular processes. This guide provides a foundational understanding of the principles and laboratory applications of HDAC3-PROTACs. As research in this area continues to expand, the development of more potent and selective HDAC3 degraders will undoubtedly provide deeper insights into the biology of this important enzyme and pave the way for new therapeutic strategies.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pro-HD3 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture and induced differentiation of the HD3 chicken erythroblastic cell line. This cell line serves as a valuable in vitro model system for studying erythropoiesis, the process of red blood cell development. The protocols outlined below detail the maintenance of undifferentiated HD3 cells and the methodologies for inducing their differentiation into an erythrocyte-like phenotype.
Introduction
The HD3 cell line is derived from chicken erythroblasts transformed by a temperature-sensitive mutant of the avian erythroblastosis virus.[1][2] This unique characteristic allows for the propagation of the cells in an undifferentiated state at a permissive temperature and the induction of differentiation by shifting the cells to a non-permissive temperature.[1][2] Differentiation can also be triggered chemically using inducers such as hemin and butyric acid.[1] Upon differentiation, HD3 cells exhibit key features of erythroid maturation, including a significant increase in the expression of the transferrin receptor (TFR) and the synthesis of hemoglobin (Hb), the primary oxygen-carrying protein in red blood cells.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the culture and differentiation of HD3 cells.
Table 1: HD3 Cell Culture and Differentiation Parameters
| Parameter | Value | Reference |
| Cell Type | HD3 Chicken Erythroblastic Cell Line | [1] |
| Morphology | Suspension | N/A |
| Permissive Temperature | 37°C (for proliferation) | Assumed standard |
| Non-permissive Temperature | 42°C (for differentiation) | N/A |
| Seeding Density (Differentiation) | 8 x 10⁵ cells/mL | N/A |
| Butyric Acid (Differentiation) | 1 mM | [4] |
| Hemin (Differentiation) | 10 µM - 100 µM | [5] |
Table 2: Markers of HD3 Cell Differentiation
| Marker | Change upon Differentiation | Method of Quantification | Reference |
| Hemoglobin (Hb) | Increased synthesis | Benzidine Staining, Spectrophotometry | [1][6][7] |
| Transferrin Receptor (TFR) | Increased expression | Flow Cytometry, Western Blot | [3][8][9] |
| Cell Morphology | Changes to resemble erythrocytes | Microscopy | [2] |
Experimental Protocols
Protocol 1: Routine Culture of Undifferentiated HD3 Cells
This protocol describes the maintenance of HD3 cells in a proliferative, undifferentiated state.
Materials:
-
HD3 chicken erythroblast cell line
-
Culture Medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Chicken Serum
-
Penicillin-Streptomycin solution (100x)
-
Incubator at 37°C with 5% CO₂
-
Sterile cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Prepare the complete culture medium by supplementing the basal medium with FBS, chicken serum, and Penicillin-Streptomycin. The exact serum concentrations should be optimized for the specific batch of HD3 cells but typically range from 2-10% FBS and 1-5% chicken serum.
-
Thaw a cryopreserved vial of HD3 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the cell number.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cell density and viability daily. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density in a new flask with fresh, pre-warmed complete culture medium.
Protocol 2: Induction of HD3 Cell Differentiation
This protocol outlines the steps to induce the differentiation of HD3 cells into an erythrocyte-like phenotype.
Materials:
-
Undifferentiated HD3 cells in logarithmic growth phase
-
Complete culture medium
-
Hemin stock solution (e.g., 10 mM in 0.1 M NaOH, filter-sterilized)
-
Butyric acid stock solution (e.g., 1 M in sterile water, filter-sterilized)
-
Incubator at 42°C with 5% CO₂ (for temperature-induced differentiation)
-
Sterile culture plates or flasks
Procedure:
-
Harvest undifferentiated HD3 cells that are in the logarithmic growth phase.
-
Determine the cell density and viability.
-
Centrifuge the cells and resuspend the pellet in fresh, pre-warmed complete culture medium to a density of 8 x 10⁵ cells/mL.
-
Choose one of the following methods to induce differentiation:
-
Temperature Shift: Place the cell culture flask or plate in a 42°C incubator.
-
Chemical Induction:
-
Add Hemin to the culture medium to a final concentration of 10-100 µM.
-
Add Butyric Acid to the culture medium to a final concentration of 1 mM.[4]
-
-
Combined Induction: For a potentially more robust differentiation, combine the temperature shift with the addition of hemin and/or butyric acid.
-
-
Incubate the cells under the chosen differentiation conditions.
-
Monitor the cells daily for morphological changes and assess differentiation at specific time points (e.g., 24, 48, 72, and 96 hours).
Protocol 3: Assessment of HD3 Cell Differentiation
This protocol provides methods to quantify the extent of HD3 cell differentiation.
A. Hemoglobin Staining (Benzidine Staining)
Materials:
-
Differentiated and undifferentiated HD3 cell suspensions
-
Phosphate-buffered saline (PBS)
-
Benzidine solution (e.g., 0.2% benzidine in 0.5 M acetic acid)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
Microscope slides
-
Cytocentrifuge (optional)
-
Light microscope
Procedure:
-
Prepare a fresh staining solution by adding 10 µL of 30% H₂O₂ to 1 mL of benzidine solution immediately before use.
-
Harvest a small aliquot of the cell suspension.
-
Prepare a cytospin of the cells onto a microscope slide or create a smear.
-
Air-dry the slide.
-
Apply the benzidine staining solution to the cells and incubate for 5-10 minutes at room temperature.
-
Observe the cells under a light microscope. Hemoglobin-positive cells will stain blue-brown.
-
Count the percentage of stained (differentiated) cells versus unstained (undifferentiated) cells in several fields of view to determine the differentiation efficiency.
B. Quantification of Transferrin Receptor (TFR) Expression by Flow Cytometry
Materials:
-
Differentiated and undifferentiated HD3 cell suspensions
-
PBS
-
Fluorescently labeled antibody against the chicken transferrin receptor
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add the fluorescently labeled anti-chicken TFR antibody at the manufacturer's recommended concentration.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Compare the fluorescence intensity of differentiated cells to that of undifferentiated control cells to quantify the upregulation of TFR expression.
Signaling Pathways in Erythroid Differentiation
The differentiation of erythroid progenitor cells is a complex process regulated by a network of intracellular signaling pathways. While the specific signaling cascades in HD3 cells in response to non-erythropoietin inducers are not fully elucidated, they are expected to converge on pathways known to be crucial for general erythropoiesis. Key signaling pathways include the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, which are often initiated by cytokine receptor activation. Furthermore, intracellular second messengers like cAMP, and the subsequent activation of protein kinases such as PKA, play a modulatory role in these core pathways. The phosphorylation of serine, threonine, and tyrosine residues on various signaling proteins is a fundamental mechanism for signal transduction in this process.
Caption: General signaling pathways in erythroid differentiation.
Caption: Experimental workflow for HD3 cell differentiation.
References
- 1. Molecular and biochemical events during differentiation of the HD3 chicken erythroblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythroblast cell lines transformed by a temperature-sensitive mutant of avian erythroblastosis virus: a model system to study erythroid differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and loss of the transferrin receptor in growing and differentiating HD3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chicken transferrin receptor expression during erythroid differentiation and by retrovirus transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential hemoglobin synthesis in murine erythroleukemic cells: hemin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precise quantification of haemoglobin in erythroid precursors and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of transferrin receptor mRNA expression. Distinct regulatory features in erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pro-HD3, an HDAC4-Targeting PROTAC Degrader, in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pro-HD3, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 4 (HDAC4), in a Western blot experiment. The following protocols and data will enable researchers to effectively assess the potency and selectivity of this compound in their experimental models.
Introduction to this compound and HDAC4 Degradation
This compound is a bifunctional molecule that induces the degradation of HDAC4 through the ubiquitin-proteasome system. It functions by simultaneously binding to HDAC4 and an E3 ubiquitin ligase, thereby bringing the two in close proximity and triggering the ubiquitination and subsequent degradation of HDAC4 by the proteasome. This targeted protein degradation offers a powerful tool to study the specific roles of HDAC4 in various signaling pathways and disease models. Western blotting is a crucial technique to validate the efficacy of this compound by quantifying the reduction in HDAC4 protein levels.
Key Signaling Pathways Involving HDAC4
HDAC4 is a critical regulator in several signaling pathways, primarily through its interaction with and repression of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. Its activity and subcellular localization are modulated by various kinases. Understanding these pathways is essential for contextualizing the effects of this compound-mediated HDAC4 degradation.
Caption: Regulation of HDAC4 localization and function, and its degradation by this compound.
Experimental Workflow for Western Blot Analysis of this compound
The following diagram outlines the key steps for assessing the efficacy of this compound using Western blotting.
Caption: A streamlined workflow for Western blot analysis of this compound-mediated HDAC4 degradation.
Quantitative Data Presentation
The efficacy of this compound can be quantified by measuring the reduction in HDAC4 protein levels. The following table summarizes representative data from studies using HDAC4-targeting PROTACs.[1]
| Compound | Concentration (µM) | Treatment Time (h) | Cell Line | % HDAC4 Degradation (Dmax) | DC50 (nM) |
| This compound analog 1 | 1 | 6 | Jurkat | ~80% | 11 |
| This compound analog 2 | 1 | 6 | Jurkat | ~85% | 2 |
| Vehicle Control | - | 6 | Jurkat | 0% | - |
Dmax: Maximum degradation. DC50: Concentration for 50% degradation.
Detailed Experimental Protocol for Western Blotting
This protocol is adapted for the analysis of HDAC4 degradation following treatment with this compound.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HDAC4
-
Primary antibody: anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HDAC4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal loading, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin), or use a multiplex detection system.
-
Quantify the band intensities using densitometry software. Normalize the HDAC4 band intensity to the corresponding loading control band intensity. Calculate the percentage of HDAC4 degradation relative to the vehicle-treated control.
-
Selectivity Analysis:
To assess the selectivity of this compound, perform Western blots for other HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC5, HDAC6) in parallel with the HDAC4 blot.[1] An effective and selective this compound will show significant degradation of HDAC4 with minimal to no effect on the levels of other HDACs.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of HDAC4 through its targeted degradation, with Western blotting serving as a robust method for validating its on-target activity.
References
Application Notes and Protocols for Pro-HD3, a Cell-Specific HDAC6 PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pro-HD3 is a cell-specific, PROTAC (Proteolysis Targeting Chimera)-based degrader of Histone Deacetylase 6 (HDAC6). It represents an innovative approach in targeted protein degradation. Unlike conventional PROTACs, this compound is an activatable prodrug, designed for cell-specific activity. It is a "caged" PROTAC where the warhead, a hydroxyl group crucial for HDAC binding, is masked with a substrate for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] NQO1 is an enzyme overexpressed in many cancer cells. In NQO1-positive cells, the cage is removed, activating this compound to induce the degradation of HDAC6.[1] This mechanism minimizes off-target effects in normal cells.[1]
These application notes provide a comprehensive guide to utilizing this compound for the targeted degradation of HDAC6, with a focus on optimal dosage and treatment time. While specific data for this compound is emerging, this document also incorporates data from other well-characterized HDAC6 PROTACs to provide a broader context for experimental design.
Quantitative Data Summary for HDAC6 Degraders
The optimal dosage and treatment time for PROTAC-mediated degradation are cell-type and target-dependent. The following table summarizes quantitative data from studies on various HDAC6 PROTACs, providing a starting point for the optimization of this compound experiments.
| PROTAC Name | Cell Line | Target Protein | Concentration for Optimal Degradation | Treatment Time | Observed Degradation (%) | Reference |
| This compound (active form) | NQO1-positive cancer cells | HDAC6 | Not specified in abstract | Not specified in abstract | Efficient and specific degradation | [1] |
| NP8 | MM.1S (Multiple Myeloma) | HDAC6 | 100 nM | 24 hours | Significant degradation | [2] |
| NP8 | HeLa | HDAC6 | 100 nM | 2 hours | Fast and effective degradation | [2] |
| Degrader 3j (VHL-based) | MM1S | HDAC6 | 100 nM | 4 hours | ~90% (Dmax) | [3] |
| HDAC6 degrader-1 | U266 and HL-60 | HDAC6 | 0.1-10 µM | 6 hours | Potent degradation | [4] |
| HDAC6 degrader-3 | Leukemic cell lines | HDAC6 | 100-1000 nM | 24 hours | Potent degradation | [5] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters to determine experimentally. For this compound, it is crucial to use NQO1-positive cell lines for activation.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the general steps for treating cultured cells with this compound to induce HDAC6 degradation.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
NQO1-positive cell line (e.g., A549, MCF7) and a corresponding NQO1-negative cell line as a control
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The next day, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Remove the old medium from the cells and add the medium containing this compound. For control wells, add a medium with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired treatment times (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blot analysis to determine the levels of HDAC6 protein.
Western Blotting for HDAC6 Degradation
This protocol describes how to assess the degradation of HDAC6 using Western blotting.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDAC6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HDAC6 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel for the loading control.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of cell-specific HDAC6 degradation by this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for determining optimal this compound dosage and time.
References
- 1. Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC HDAC6 degrader 1 | PROTAC HDAC6 Degrader | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: The Role of HDAC3 in Oncology Research
Note to the reader: The term "Pro-HD3" was not found in the context of oncology research in the initial search. Based on the search results, it is highly probable that the intended topic is HDAC3 (Histone Deacetylase 3) , a significant enzyme in cancer research. This document has been prepared based on this assumption.
Histone deacetylase 3 (HDAC3) is a critical enzyme that plays a pivotal role in the epigenetic regulation of gene expression. Its overexpression has been documented in various cancers, including approximately half of all colon adenocarcinomas, making it a compelling target for therapeutic intervention.[1][2] HDAC3's influence on cancer progression is multifaceted, impacting key oncogenic signaling pathways and cellular processes.
Mechanism of Action in Cancer
HDAC3 primarily functions by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. This epigenetic modification alters the genetic programming of cancer cells, affecting their growth, proliferation, and survival.[2][3]
Key Applications in Oncology Research
-
Therapeutic Target: The upregulation of HDAC3 in various tumors, such as colorectal, prostate, breast, and ovarian cancers, positions it as a promising therapeutic target.[4]
-
Biomarker: HDAC3 expression levels can serve as a prognostic marker in certain cancers.
-
Drug Development: Research is focused on developing selective inhibitors of HDAC3 to reprogram cancer cells and inhibit tumor growth.
Impact on Signaling Pathways in Colon Cancer
Research has demonstrated that HDAC3 significantly impacts the Wnt and vitamin D signaling pathways in colon cancer cells.[1][2][3]
-
Wnt Signaling: HDAC3 overexpression has a complex effect on the Wnt signaling pathway. Long-term knockdown of HDAC3 has been shown to suppress the translocation of β-catenin to the nucleus.[1][2][3] This leads to a decrease in the expression of Wnt target genes like c-MYC and an increased expression of Wnt pathway inhibitors such as TLE1 and TLE4.[3]
-
Vitamin D Signaling: HDAC3 knockdown enhances the expression of the vitamin D receptor (VDR), rendering cancer cells more sensitive to the anti-proliferative effects of 1,25-dihydroxyvitamin D3.[1][2][3]
Quantitative Data: HDAC3 Inhibitors
The development of specific HDAC3 inhibitors is a key area of oncology research. The following table summarizes the in vitro anti-proliferative activity of a novel HDAC3 inhibitor, LSQ-28, compared to other established HDAC inhibitors.
| Compound | Target | IC50 (µM) against HDAC3 | IC50 (µM) in HCT-116 cells | IC50 (µM) in 4T1 cells | IC50 (µM) in B16-F10 cells | IC50 (µM) in SK-OV-3 cells |
| LSQ-28 | HDAC3 | 0.042 | 5.558 | 12.49 | Not Specified | Not Specified |
| MS-275 | HDACs | Not Specified | >20 | >20 | Not Specified | Not Specified |
| SAHA | HDACs | Not Specified | 3.456 | 5.678 | Not Specified | Not Specified |
Data extracted from BioWorld article on a novel HDAC3 inhibitor.[4]
Experimental Protocols
This protocol describes the methodology for reducing HDAC3 expression in colon cancer cell lines (e.g., SW480, HCT116) using short hairpin RNA (shRNA).
Materials:
-
Colon cancer cell lines (SW480, HCT116)
-
Lentiviral vectors containing HDAC3-specific shRNA and a non-targeting control shRNA
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent
-
Puromycin for selection
-
Reagents for RNA extraction and quantitative RT-PCR
-
Antibodies for Western blot analysis (anti-HDAC3, anti-β-actin)
Procedure:
-
Cell Culture: Culture colon cancer cells in standard conditions.
-
Lentiviral Transduction: Transduce cells with lentiviral particles containing either HDAC3 shRNA or control shRNA.
-
Selection: Two days post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Verification of Knockdown:
-
qRT-PCR: Extract total RNA from the selected cells and perform quantitative real-time PCR to measure HDAC3 mRNA levels.
-
Western Blot: Prepare protein lysates and perform Western blot analysis using an anti-HDAC3 antibody to confirm the reduction in HDAC3 protein levels.
-
-
Functional Assays: Use the HDAC3 knockdown and control cell lines for downstream functional assays, such as cell proliferation, migration, and invasion assays.
2. Protocol: Analysis of Gene Expression Changes via Quantitative RT-PCR
This protocol outlines the steps to analyze the expression of target genes (e.g., TLE1, TLE4, c-MYC, VDR) following HDAC3 knockdown.
Materials:
-
HDAC3 knockdown and control cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix for qRT-PCR
-
Primers for target genes (TLE1, TLE4, c-MYC, VDR) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from both HDAC3 knockdown and control cells.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qRT-PCR:
-
Set up qRT-PCR reactions using SYBR Green or TaqMan chemistry with primers for the target genes and the housekeeping gene.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the HDAC3 knockdown cells compared to the control cells using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Visualizations
References
- 1. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]
Pro-HD3: Application Notes and Protocols for in vivo Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pro-HD3 is a novel heterobifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC) for the selective degradation of Histone Deacetylase 3 (HDAC3). HDAC3 is a class I histone deacetylase that plays a critical role in the epigenetic regulation of gene expression. Its dysregulation is implicated in various pathologies, including cancer and inflammatory diseases. Unlike traditional HDAC inhibitors that block the enzyme's catalytic activity, this compound is engineered to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of the HDAC3 protein, thereby eliminating both its enzymatic and non-enzymatic scaffolding functions.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo animal studies, particularly in the context of preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is composed of three key components: a ligand that selectively binds to HDAC3, a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two. By simultaneously binding to HDAC3 and the E3 ligase, this compound forms a ternary complex that facilitates the polyubiquitination of HDAC3. This marks the HDAC3 protein for recognition and subsequent degradation by the 26S proteasome. The degradation of HDAC3 leads to an increase in histone acetylation, which in turn can modulate gene expression, leading to downstream cellular effects such as cell cycle arrest and apoptosis in cancer cells.
Applications
This compound is a valuable tool for investigating the biological functions of HDAC3 and for preclinical evaluation of HDAC3 degradation as a therapeutic strategy. Key applications include:
-
Oncology: Studying the anti-tumor efficacy of selective HDAC3 degradation in various cancer models, such as colon cancer and breast cancer.
-
Inflammatory Diseases: Investigating the role of HDAC3 in inflammatory processes and the potential of this compound as an anti-inflammatory agent.
-
Neurodegenerative Diseases: Exploring the involvement of HDAC3 in the pathology of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Degradation of HDAC3 by this compound
| Cell Line | This compound DC₅₀ (nM)¹ | This compound Dₘₐₓ (%)² | Treatment Time (hours) |
| HCT116 (Colon Cancer) | 42 | >90 | 14 |
| MDA-MB-468 (Breast Cancer) | 55 | >85 | 14 |
| RAW 264.7 (Macrophage) | 32 | >95 | 8 |
¹DC₅₀: Concentration of this compound required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1250 ± 150 | - |
| This compound | 10 | Intraperitoneal (IP) | 450 ± 80 | 64 |
| This compound | 25 | Intraperitoneal (IP) | 280 ± 65 | 77.6 |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model using human cancer cells.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% NMP, 10% Solutol HS 15, 85% Saline)
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu)
-
Sterile syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tubes and reagents (e.g., RIPA buffer, formalin)
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 25 mg/kg).
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., NMP).
-
On the day of dosing, dilute the stock solution with the remaining vehicle components to the final desired concentration.
-
Administer this compound or vehicle to the mice via intraperitoneal (IP) injection according to the dosing schedule (e.g., once daily, 5 days a week). The injection volume is typically 10 µL/g of body weight.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Analyze tumor growth inhibition and statistical significance between treatment groups.
-
Protocol 2: Pharmacodynamic (PD) Study of HDAC3 Degradation in Vivo
This protocol outlines the procedure to assess the degradation of HDAC3 in tumor and other tissues following this compound administration.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle (as in Protocol 1)
-
Anesthesia
-
Surgical tools for tissue dissection
-
RIPA buffer with protease and phosphatase inhibitors
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (anti-HDAC3, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Tissue Collection:
-
At a predetermined time point after the final dose (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Excise the tumors and other relevant tissues (e.g., spleen, liver).
-
Wash the tissues with cold PBS and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Add RIPA buffer to the frozen tissue samples.
-
Homogenize the tissue on ice until fully lysed.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against HDAC3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the percentage of HDAC3 degradation relative to the vehicle-treated group.
-
Signaling Pathway
The degradation of HDAC3 by this compound leads to the hyperacetylation of histones and other protein substrates. This can reactivate the expression of tumor suppressor genes that were silenced by epigenetic mechanisms. The downstream effects include the induction of cell cycle arrest and apoptosis.
For further information or technical support, please contact your local representative.
Application Notes and Protocols for Assessing PROTAC-Mediated HDAC3 Degradation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to assess protein degradation mediated by a PROTAC targeting Histone Deacetylase 3 (HDAC3). For the purpose of this document, we will refer to the hypothetical PROTAC as "Pro-HD3".
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1][2][3] They achieve this by recruiting a specific E3 ubiquitin ligase to the POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][][6] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[2][6]
This document outlines a series of protocols to characterize a PROTAC, such as this compound, designed to degrade HDAC3. The workflow encompasses the confirmation of target engagement, ternary complex formation, ubiquitination, target degradation, and the downstream functional consequences of this degradation.
This compound Mechanism of Action
This compound is designed to bind simultaneously to HDAC3 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to HDAC3.[4] Poly-ubiquitinated HDAC3 is then recognized and degraded by the 26S proteasome.[7][8][9]
Figure 1: this compound mediated degradation pathway of HDAC3.
Experimental Workflow
A tiered approach is recommended to evaluate the efficacy and mechanism of action of this compound. The workflow starts with assessing target degradation and cell viability, followed by more detailed mechanistic studies.
Figure 2: Tiered experimental workflow for this compound assessment.
Experimental Protocols
Protocol 1: Western Blot for HDAC3 Degradation
This protocol is a standard method to visualize and semi-quantify the degradation of HDAC3 in cells following treatment with this compound.
Materials:
-
Cell line expressing HDAC3 (e.g., MM.1S, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known HDAC3 degrader). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize HDAC3 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a highly accurate and unbiased method to quantify the degradation of HDAC3 and assess the global proteome for off-target effects.[4][10]
Materials:
-
Cell line and treatment compounds as in Protocol 1.
-
Lysis buffer for MS (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin (MS-grade)
-
LC-MS/MS system (e.g., Orbitrap)
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for relative quantification)
Procedure:
-
Sample Preparation: Treat cells as described in Protocol 1. Lyse cells in MS-compatible lysis buffer.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. A targeted approach like Parallel Reaction Monitoring (PRM) can be used for precise quantification of HDAC3 peptides, while a Data-Independent Acquisition (DIA) method can be used for global proteome analysis.[11][12]
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut.
-
Identify and quantify proteins.
-
Normalize protein abundance and calculate the fold change of HDAC3 and other proteins in this compound treated samples compared to the vehicle control.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex between HDAC3, this compound, and the E3 ligase in real-time.[8]
Materials:
-
HEK293T cells
-
Plasmids: HaloTag®-E3 Ligase (e.g., VHL or CRBN) and NanoLuc®-HDAC3
-
Transfection reagent
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Transfection: Co-transfect HEK293T cells with the HaloTag®-E3 ligase and NanoLuc®-HDAC3 plasmids.
-
Cell Seeding: Plate the transfected cells in a 96-well white assay plate.
-
Compound and Reagent Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add varying concentrations of this compound.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Detection: Measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag®-618, >610 nm) emissions using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive BRET signal indicates the formation of the ternary complex.
Protocol 4: In-Cell Ubiquitination Assay
This protocol determines if this compound treatment leads to the ubiquitination of HDAC3.
Materials:
-
Cell line expressing HDAC3
-
This compound and MG132
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-HDAC3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound and MG132 for a short period (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation:
-
Lyse the cells in the specialized lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the anti-HDAC3 antibody, followed by the addition of Protein A/G beads to pull down HDAC3 and its binding partners.
-
-
Western Blotting:
-
Wash the beads extensively and elute the immunoprecipitated proteins.
-
Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination status of HDAC3.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: this compound Degradation Potency and Efficacy
| Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
|---|---|---|---|---|
| MM.1S | Western Blot | 25.5 | 92 | 18 |
| MM.1S | MS-Proteomics | 21.8 | 94 | 18 |
| HeLa | Western Blot | 45.2 | 88 | 18 |
| HeLa | HiBiT Assay | 38.7 | 90 | 6 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.
Table 2: this compound Effect on Cell Viability
| Cell Line | IC₅₀ (µM) | Timepoint (h) |
|---|---|---|
| MM.1S | 1.5 | 72 |
| HeLa | >10 | 72 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Ternary Complex Formation Affinity
| Assay | Ternary Complex | Apparent Kᴅ (nM) |
|---|---|---|
| NanoBRET™ | NanoLuc-HDAC3 :: this compound :: HaloTag-CRBN | 55 |
Kᴅ: Dissociation constant, indicating the affinity of the complex formation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound-mediated HDAC3 degradation. By following this tiered workflow, researchers can effectively characterize the potency, mechanism of action, and functional consequences of novel PROTAC molecules, thereby accelerating the drug discovery and development process.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degradation and PROTACs [promega.com]
- 9. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. Targeted Proteomics < Proteomics [medicine.yale.edu]
Measuring Changes in Protein Acetylation After Treatment with an HDAC3 Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a critical post-translational modification that plays a pivotal role in regulating a wide array of cellular processes, including gene expression, cell signaling, and protein stability.[1][2] This dynamic modification is controlled by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[3] HDAC3, a class I histone deacetylase, is a key enzyme that removes acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention.[5][6] This document provides detailed protocols for measuring changes in protein acetylation following treatment with a selective HDAC3 inhibitor.
Principle of HDAC3 Inhibition and its Effect on Protein Acetylation
HDAC3 forms a complex with nuclear receptor co-repressors to deacetylate target proteins, leading to chromatin condensation and transcriptional repression.[5] Inhibition of HDAC3 enzymatic activity is expected to result in the hyperacetylation of its protein substrates. This can be detected and quantified using various molecular biology techniques. Understanding the impact of an HDAC3 inhibitor on the cellular acetylome is crucial for elucidating its mechanism of action and for drug development.
Key Experiments and Methodologies
Several robust methods are available to assess changes in protein acetylation.[1][7] The choice of method depends on whether the goal is to measure global changes in acetylation, changes in a specific protein's acetylation, or to identify novel acetylated proteins.
Western Blotting for Global Acetylation Changes
Western blotting with a pan-acetyl-lysine antibody provides a straightforward method to visualize overall changes in protein acetylation in response to an HDAC3 inhibitor.[7][8]
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the HDAC3 inhibitor or vehicle control for the specified duration.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease and deacetylase inhibitor cocktail.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk products if they might contain acetylated proteins.[11]
-
Incubate the membrane with a primary antibody against acetylated-lysine overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD camera or X-ray film.[8]
-
For loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Immunoprecipitation (IP) followed by Western Blotting for Specific Protein Acetylation
To investigate the acetylation of a specific protein of interest, immunoprecipitation can be used to enrich the target protein before Western blot analysis.[2][10]
Protocol: Immunoprecipitation
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol. Use 0.5-1.0 mg of total protein for each immunoprecipitation.[12]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the protein of interest and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to four times with ice-cold lysis buffer.[11]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE loading buffer.[11]
-
Perform Western blotting as described above, using an anti-acetyl-lysine antibody for detection. To confirm the identity of the immunoprecipitated protein, a parallel blot can be probed with an antibody against the target protein.
-
Mass Spectrometry for Comprehensive Acetylome Analysis
For a global and unbiased quantification of changes in protein acetylation, mass spectrometry (MS)-based proteomics is the method of choice.[13][14][15] This approach allows for the identification and quantification of thousands of acetylation sites.
Protocol: Mass Spectrometry-Based Acetylome Profiling
-
Protein Extraction and Digestion:
-
Immunoaffinity Enrichment of Acetylated Peptides:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nanoflow liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).[13]
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify and quantify acetylated peptides.[13]
-
Perform statistical analysis to determine significant changes in acetylation levels between treated and control samples.
-
Data Presentation
Quantitative data from the experiments described above should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Global Protein Acetylation by Western Blot
| Treatment Group | Fold Change in Acetylation (Normalized to Loading Control) | p-value |
| Vehicle Control | 1.00 | - |
| HDAC3 Inhibitor (Low Dose) | 2.5 ± 0.3 | <0.05 |
| HDAC3 Inhibitor (High Dose) | 4.2 ± 0.5 | <0.01 |
Table 2: Quantification of Specific Protein Acetylation by IP-Western Blot
| Target Protein | Treatment Group | Fold Change in Acetylation (Normalized to Total Protein IP) | p-value |
| Protein X | Vehicle Control | 1.00 | - |
| HDAC3 Inhibitor | 3.8 ± 0.4 | <0.01 | |
| Protein Y | Vehicle Control | 1.00 | - |
| HDAC3 Inhibitor | 1.2 ± 0.2 | >0.05 (ns) |
Table 3: Selected Differentially Acetylated Proteins Identified by Mass Spectrometry
| Protein Name | Gene Name | Acetylation Site | Fold Change (HDAC3i/Vehicle) | Function |
| Histone H3.1 | HIST1H3A | K9 | 5.6 | Chromatin structure |
| p65 (RelA) | RELA | K310 | 3.2 | NF-κB signaling |
| Tubulin alpha-1A | TUBA1A | K40 | 1.5 | Cytoskeleton |
| Enzyme Z | ENZ2 | K123 | -2.1 | Metabolism |
Visualizations
Signaling Pathway Diagram
Caption: HDAC3 regulates NF-κB signaling through deacetylation of the p65 subunit.
Experimental Workflow Diagram
Caption: Workflow for measuring protein acetylation changes after HDAC3 inhibitor treatment.
Conclusion
The protocols and methods outlined in this document provide a comprehensive guide for researchers to accurately measure and interpret changes in protein acetylation following treatment with an HDAC3 inhibitor. A multi-faceted approach, combining Western blotting for initial screening and mass spectrometry for in-depth analysis, will yield a thorough understanding of the compound's effects on the cellular acetylome. This information is invaluable for advancing our knowledge of HDAC3 biology and for the development of novel therapeutics.
References
- 1. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 2. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3 (HDAC3) activity is regulated by interaction with protein serine/threonine phosphatase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical roles of histone deacetylase 3 in the pathogenesis of solid organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 5.8. Immunoprecipitation and Western Blotting of Acetylated Proteins [bio-protocol.org]
- 11. immunechem.com [immunechem.com]
- 12. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 13. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pro-HD3 Degradation Experiments: Technical Support Center
Welcome to the technical support center for Pro-HD3 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound, a cell-specific PROTAC-based HDAC6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). As a heterobifunctional molecule, it works by simultaneously binding to HDAC6 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of HDAC6, marking it for degradation by the cell's natural disposal system, the proteasome. This leads to a reduction in the total cellular levels of the HDAC6 protein.
Q2: Which E3 ligase is recruited by this compound?
A2: While the specific E3 ligase recruited by a molecule named "this compound" is not explicitly defined in publicly available literature, PROTACs targeting HDAC6 have been successfully developed using ligands for both the Von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. It is crucial to confirm the specific E3 ligase for your batch of this compound from the supplier's technical data sheet to design appropriate control experiments.
Q3: What are typical DC50 and Dmax values for HDAC6 degraders?
A3: The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for PROTAC efficacy and can vary between different molecules, cell lines, and treatment durations. Below is a table summarizing these values for several reported HDAC6 degraders to provide a reference range.
| Degrader Compound | Cell Line | Treatment Duration | DC50 | Dmax | Reference |
| HDAC6 degrader-3 | - | - | 19.4 nM | - | [1] |
| PROTAC HDAC6 degrader 3 | - | - | 171 nM | - | [2] |
| Compound 3j (VHL-based) | MM1S (human) | - | 7.1 nM | 90% | [3] |
| Compound 3j (VHL-based) | 4935 (mouse) | - | 4.3 nM | 57% | [3] |
| Compound 2 (CRBN-based) | 4935 (mouse) | - | 18 nM (ELISA) | - | [3] |
Q4: How can I confirm that HDAC6 degradation is proteasome-dependent?
A4: To confirm that this compound mediates degradation via the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib. Pre-treating your cells with a proteasome inhibitor before adding this compound should "rescue" HDAC6 from degradation, meaning you would observe no significant decrease in HDAC6 protein levels compared to the this compound treated group without the inhibitor.[3]
Experimental Protocols
Protocol: Measuring HDAC6 Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of HDAC6 in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight. b. Prepare a dilution series of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM to determine the DC50. c. Include the following controls:
- Vehicle control (e.g., DMSO).
- A negative control PROTAC that does not bind the E3 ligase, if available.
- (Optional) A positive control treatment with a known HDAC6 inhibitor to assess downstream effects like tubulin acetylation. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. e. Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
2. Cell Lysis: a. Place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin). g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis: a. Quantify the band intensities for HDAC6 and the loading control using image analysis software (e.g., ImageJ). b. Normalize the HDAC6 signal to the loading control for each sample. c. Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control. d. Plot the percentage of HDAC6 remaining against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Visualized Workflows and Pathways
References
Technical Support Center: Optimizing Pro-HD3 (HDAC3) Concentration to Avoid the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in quantifying Pro-HD3, here identified as Histone Deacetylase 3 (HDAC3), with a focus on avoiding the high-dose hook effect in sandwich enzyme-linked immunosorbent assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound, in the context of this guide, refers to Histone Deacetylase 3 (HDAC3), a critical enzyme involved in the regulation of gene expression through the deacetylation of lysine residues on histones and other proteins. Its activity is implicated in various cellular processes, including transcriptional regulation, cell cycle progression, and developmental events. Accurate quantification of HDAC3 is crucial in many areas of research, including cancer biology and the development of therapeutic inhibitors.
Q2: What is the hook effect in a sandwich ELISA?
A2: The hook effect, also known as the prozone or high-dose hook effect, is a phenomenon that can occur in one-step sandwich immunoassays when the concentration of the analyte (e.g., HDAC3) is excessively high.[1] This leads to a paradoxical decrease in the measured signal, resulting in a falsely low or even negative result.[1]
Q3: What causes the hook effect?
A3: In a sandwich ELISA, at very high analyte concentrations, both the capture and detection antibodies become saturated.[1] Excess free analyte in the sample competes with the analyte that is bound to the capture antibody for binding to the detection antibody. This prevents the formation of the "sandwich" complex (capture antibody - analyte - detection antibody), leading to a reduced signal after the washing steps.
Q4: What are the common signs of a hook effect in my HDAC3 ELISA?
A4: The most common sign is obtaining a lower-than-expected concentration for a sample that is anticipated to have a high level of HDAC3. If you observe that a highly concentrated sample gives a signal that is similar to or lower than a more diluted sample, you are likely encountering a hook effect.
Q5: How can I prevent or mitigate the hook effect?
A5: The two primary strategies to mitigate the hook effect are:
-
Sample Dilution: Preparing a series of dilutions of your sample can help ensure that the analyte concentration falls within the linear range of the assay.[1]
-
Two-Step Assay Protocol: Modifying the standard one-step sandwich ELISA protocol to a two-step protocol, where the sample is incubated with the capture antibody first, followed by a wash step before the addition of the detection antibody, can eliminate the competition that causes the hook effect.[1]
Troubleshooting Guide
Issue: Unexpectedly low HDAC3 concentration in a sample suspected to be high.
This guide will walk you through a logical sequence to determine if you are experiencing a hook effect and how to resolve it.
Caption: Troubleshooting workflow for unexpectedly low HDAC3 results.
Data Presentation
The following table provides an illustrative example of the data you might obtain from a serial dilution experiment when a hook effect is present. Note that the optimal dilution will place the optical density (OD) within the linear range of the standard curve. Commercial HDAC3 ELISA kits can have varying detection ranges, such as 0.156-10 ng/mL, 0.78-50 ng/mL, or 1-32 ng/mL.
Table 1: Illustrative Example of a Hook Effect in an HDAC3 ELISA
| Sample Dilution | OD at 450 nm | Calculated Concentration (ng/mL) | Interpretation |
| Neat (1:1) | 0.350 | 2.5 | Hook Effect Region: Falsely low reading |
| 1:10 | 1.250 | 9.0 | Hook Effect Region: Falsely low reading |
| 1:100 | 2.800 | > Assay Upper Limit | Still too concentrated |
| 1:1,000 | 1.850 | 13.2 | Linear Range: Accurate quantification |
| 1:10,000 | 0.250 | 1.8 | Linear Range: Accurate quantification |
| 1:100,000 | 0.050 | < Assay Lower Limit | Too dilute |
Note: The calculated concentration for the 1:1,000 dilution would be 13,200 ng/mL (13.2 * 1000), and for the 1:10,000 dilution would be 18,000 ng/mL (1.8 * 10,000). The similarity in these back-calculated concentrations confirms the accuracy of these dilutions.
Experimental Protocols
Protocol 1: Identifying and Overcoming the Hook Effect using Serial Dilution
This protocol describes how to perform a serial dilution of your sample to determine the optimal concentration for your HDAC3 ELISA.
Materials:
-
Sample with suspected high HDAC3 concentration
-
Assay-specific diluent buffer (provided with the ELISA kit)
-
Micropipettes and sterile tips
-
Microcentrifuge tubes or a 96-well dilution plate
-
HDAC3 ELISA kit
Procedure:
-
Prepare Initial Dilutions:
-
Label a series of microcentrifuge tubes: 1:10, 1:100, 1:1,000, 1:10,000, and 1:100,000.
-
For the 1:10 dilution, add 10 µL of your neat sample to 90 µL of diluent buffer. Mix well.
-
For the 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of diluent buffer. Mix well.
-
Continue this 1:10 serial dilution for the remaining tubes.
-
-
Perform the ELISA:
-
Run the HDAC3 ELISA according to the manufacturer's instructions.
-
Load the neat sample and each of the prepared dilutions (1:10 to 1:100,000) into separate wells of the ELISA plate.
-
Be sure to also run the standard curve and controls as per the kit protocol.
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm.
-
Calculate the concentration of HDAC3 in each diluted sample using the standard curve.
-
Multiply the calculated concentration by the dilution factor to determine the actual concentration in the neat sample.
-
Identify the dilution that yields a concentration within the linear range of the standard curve and where further dilution results in a proportional decrease in the back-calculated concentration. This is your optimal dilution.
-
Protocol 2: Two-Step Sandwich ELISA Protocol to Mitigate the Hook Effect
This modified protocol introduces a wash step between the sample incubation and the detection antibody incubation.
Procedure:
-
Coating: The plate is pre-coated with a capture antibody specific for HDAC3.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Add your standards, controls, and samples to the wells. Incubate for the time specified in your kit manual (e.g., 2 hours at 37°C).
-
First Wash: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. This step removes excess, unbound HDAC3.
-
Detection Antibody Incubation: Add the biotin-conjugated detection antibody to each well. Incubate for the time specified in your kit manual (e.g., 1 hour at 37°C).
-
Second Wash: Aspirate and wash the plate as in step 4.
-
Enzyme Conjugate Incubation: Add the Streptavidin-HRP conjugate and incubate (e.g., 1 hour at 37°C).
-
Third Wash: Aspirate and wash the plate.
-
Substrate Addition and Signal Development: Add the TMB substrate and incubate until color develops.
-
Stop Reaction and Read Plate: Add the stop solution and read the absorbance at 450 nm.
Visualizations
Caption: A simplified workflow of a standard one-step sandwich ELISA.
Caption: The mechanism leading to the hook effect in a sandwich ELISA.
References
common issues with Pro-HD3 solubility and stability
Welcome to the technical support center for Pro-HD3, a leading PROTAC-based Histone Deacetylase 6 (HDAC6) degrader. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the specific and efficient degradation of HDAC6. It is a heterobifunctional molecule composed of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to HDAC6. By bringing HDAC6 into close proximity with the E3 ligase, this compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of HDAC6 and as a potential therapeutic strategy.
Q2: I'm observing precipitation of this compound when preparing my stock solution or diluting it in aqueous buffer. What could be the cause and how can I prevent this?
Due to their high molecular weight and hydrophobic nature, PROTACs like this compound often exhibit low aqueous solubility. Precipitation is a common issue and can be caused by several factors:
-
Solvent Choice: The initial solvent used to dissolve this compound is critical.
-
Concentration: Exceeding the solubility limit in a given solvent or buffer will lead to precipitation.
-
Buffer Composition: The pH, ionic strength, and presence of certain additives in your aqueous buffer can affect solubility.
For troubleshooting, please refer to the detailed guide on --INVALID-LINK--.
Q3: My this compound solution appears to lose activity over time, even when stored at the recommended temperature. What could be happening?
Loss of activity can be attributed to the chemical instability of the molecule. The linker component of PROTACs can be susceptible to hydrolysis or other forms of degradation, especially with improper storage or handling. It is crucial to follow the recommended storage conditions strictly. For further guidance, see the section on --INVALID-LINK--.
Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to solubility or stability issues?
Yes, inconsistent results are often linked to problems with the compound's behavior in solution. If this compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. Similarly, if the compound degrades, its effective concentration will decrease. To address this, refer to the troubleshooting guide on --INVALID-LINK--.
Troubleshooting Guides
Improving this compound Solubility
Poor solubility is a primary challenge for many PROTAC molecules. The following guide provides systematic steps to enhance the solubility of this compound in your experiments.
Recommended Solvents and Stock Solution Preparation:
It is highly recommended to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your final aqueous experimental buffer.
| Solvent | Recommended Max Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mM | Ensure DMSO is anhydrous. Warm gently to dissolve if necessary. |
| Dimethylformamide (DMF) | 30 mM | Use with caution due to higher toxicity. |
| Ethanol | 10 mM | May be suitable for some applications but has lower solvating power. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly and then sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Tips for Dilution in Aqueous Buffers:
-
Pre-warm the buffer: Warming your aqueous buffer to 37°C can sometimes help in keeping the compound in solution upon dilution.
-
Rapid mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
-
Avoid high final concentrations: Whenever possible, keep the final concentration of this compound in your aqueous medium as low as feasible for your experiment.
-
Consider formulation strategies: For in vivo studies or challenging in vitro assays, advanced formulation approaches such as the use of amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) may be necessary to improve solubility and bioavailability.[1][2][3]
Ensuring this compound Stability
The stability of this compound is crucial for obtaining reliable and reproducible data. Follow these guidelines to minimize degradation.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Aqueous Solution | 4°C | Use within 24 hours | Prepare fresh for each experiment. Avoid storing in aqueous buffers for extended periods. |
Protocol for Stability Assessment by HPLC-MS:
For critical applications, you may want to assess the stability of your this compound stock solution over time.
-
Timepoint Zero: Immediately after preparing your stock solution, dilute a small sample to an appropriate concentration for HPLC-MS analysis and acquire the chromatogram and mass spectrum. This will serve as your baseline.
-
Subsequent Timepoints: At desired intervals (e.g., 1, 3, 6 months) of storage at -80°C, thaw an aliquot of your stock solution.
-
Dilute and analyze the sample using the same HPLC-MS method as for timepoint zero.
-
Data Analysis: Compare the peak area of the parent this compound molecule and look for the appearance of new peaks that could indicate degradation products. A significant decrease in the parent peak area suggests degradation.
Troubleshooting Inconsistent Cell-Based Assay Results
Variability in cell-based assays can often be traced back to the handling of the compound.
Experimental Protocol: Verifying this compound Concentration in Cell Culture Medium
-
Prepare your complete cell culture medium.
-
Spike the medium with this compound to your final desired concentration.
-
Immediately after preparation (T=0), take a sample of the medium.
-
Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24 hours).
-
At the end of the incubation period (T=24h), take another sample.
-
Centrifuge both the T=0 and T=24h samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Analyze the supernatant of both samples by a sensitive analytical method such as LC-MS/MS to quantify the amount of soluble this compound.
-
A significant decrease in the concentration between T=0 and T=24h indicates either precipitation or degradation in the cell culture medium.
This compound Signaling Pathway
This compound mediates the degradation of HDAC6 through the ubiquitin-proteasome system. The following diagram illustrates this mechanism of action.
References
how to minimize off-target effects of Pro-HD3
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experiments with Pro-HD3, a PROTAC-based Histone Deacetylase 6 (HDAC6) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and induce the degradation of Histone Deacetylase 6 (HDAC6). It is a heterobifunctional molecule, meaning it has two key components: one that binds to HDAC6 and another that recruits an E3 ubiquitin ligase. By bringing HDAC6 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of HDAC6, marking it for degradation by the cell's proteasome. This targeted degradation approach offers a powerful way to reduce HDAC6 levels and study its function.[1][2][3]
Q2: What are the potential off-target effects of this compound?
As a PROTAC, this compound's off-target effects can arise from several factors:
-
"Off-target" binding of the HDAC6 ligand: The ligand that targets HDAC6 may have some affinity for other HDAC isoforms or other proteins with similar binding pockets.
-
"Off-target" recruitment by the E3 ligase ligand: The E3 ligase recruiter component of this compound could potentially induce the degradation of proteins other than the intended HDAC6 target.
-
Formation of unproductive ternary complexes: At high concentrations, PROTACs can sometimes form binary complexes (this compound with either HDAC6 or the E3 ligase alone) which are not effective and can lead to the "hook effect," reducing degradation efficiency and potentially causing off-target effects.[1]
Q3: How does targeted degradation by this compound differ from traditional HDAC6 inhibition?
Traditional HDAC6 inhibitors block the enzymatic activity of the protein. In contrast, this compound leads to the complete removal of the HDAC6 protein. This can be advantageous as it eliminates both the enzymatic and non-enzymatic scaffolding functions of HDAC6.[3][4] Targeted degradation can also be more potent and have a more sustained effect than inhibition.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides structured advice for identifying and mitigating off-target effects when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with HDAC6 knockdown. | Off-target protein degradation. | 1. Perform Global Proteomics: Use mass spectrometry to identify all proteins that are degraded upon this compound treatment.[5][6][7] 2. Use Control Compounds: Synthesize an inactive epimer of this compound that cannot bind the E3 ligase but still binds HDAC6. This control helps to distinguish between effects from HDAC6 binding and those from degradation.[8] 3. Perform Competition Assays: Co-treat cells with this compound and a high concentration of a selective HDAC6 inhibitor. If the off-target effect is due to the HDAC6-binding moiety, it should be rescued by the competitor. |
| Reduced degradation efficiency at high this compound concentrations (Hook Effect). | Formation of binary complexes (this compound:HDAC6 or this compound:E3 ligase) that prevent the formation of the productive ternary complex. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for HDAC6 degradation and identify the concentration at which the hook effect begins.[1][9] 2. Monitor Ternary Complex Formation: Use biophysical assays like TR-FRET or AlphaLISA to directly measure the formation of the HDAC6-Pro-HD3-E3 ligase ternary complex at different concentrations.[10][11] |
| Variability in experimental results. | Inconsistent experimental conditions. | 1. Optimize Cell Plating Density: Ensure cells are in a logarithmic growth phase and at an optimal confluency (e.g., ~70%) at the time of treatment.[12] 2. Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal treatment duration for maximal HDAC6 degradation.[13] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Global Proteomics Analysis of this compound Specificity
This protocol outlines the steps for identifying on-target and off-target protein degradation using mass spectrometry.
Objective: To globally profile changes in the proteome following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, TMT labels)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment: Plate cells and treat with the optimal concentration of this compound and a vehicle control for the determined optimal duration.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Mass Spectrometry:
-
Take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
Mass Spectrometry Analysis: Analyze the labeled peptide samples on a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the this compound treated samples compared to the vehicle control.
-
HDAC6 should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
-
Protocol 2: Competition Assay to Validate Off-Target Effects
This protocol helps determine if an observed off-target effect is mediated by the HDAC6-binding component of this compound.
Objective: To compete away the effects of this compound with a selective HDAC6 inhibitor.
Materials:
-
Cell line of interest
-
This compound
-
A selective, high-affinity HDAC6 inhibitor
-
Reagents for the specific phenotypic or biochemical assay that measures the off-target effect.
Procedure:
-
Determine Optimal Concentrations:
-
Identify the concentration of this compound that produces the off-target effect.
-
Determine a concentration of the HDAC6 inhibitor that is sufficient to occupy the HDAC6 binding site (typically a high concentration, e.g., 10-fold over its IC50).
-
-
Co-treatment: Treat cells with:
-
Vehicle control
-
This compound alone
-
HDAC6 inhibitor alone
-
This compound and the HDAC6 inhibitor in combination.
-
-
Assay Performance: After the appropriate incubation time, perform the assay to measure the off-target phenotype or biochemical endpoint.
-
Data Analysis:
-
Compare the results from the different treatment groups.
-
If the off-target effect is rescued (i.e., returns to baseline) in the co-treatment group, it suggests that the effect is mediated through the HDAC6-binding moiety of this compound.
-
Visualizations
HDAC6 Signaling Pathways
Experimental Workflow for Off-Target Assessment
Logical Relationship for Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sapient.bio [sapient.bio]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
Technical Support Center: Troubleshooting Pro-HD3 Mediated HDAC6 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pro-HD3-mediated degradation of HDAC6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a PROTAC (Proteolysis-Targeting Chimera) designed to specifically induce the degradation of Histone Deacetylase 6 (HDAC6).[1] PROTACs are heterobifunctional molecules that function by recruiting a target protein (HDAC6) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4]
Q2: How can I confirm that this compound is engaging with HDAC6 in my cells?
Even if you don't observe degradation, it's crucial to confirm target engagement. Since HDAC6 is a deacetylase with a known cytoplasmic substrate, α-tubulin, you can assess its activity.[2][5] Treatment with an effective HDAC6 binder should lead to an increase in the acetylation of α-tubulin. You can monitor this by performing a Western blot and probing for acetylated α-tubulin. An increase in acetylated α-tubulin, even without a decrease in total HDAC6 levels, suggests that this compound is binding to HDAC6.[6]
Q3: What are the critical controls to include in my experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To assess the basal level of HDAC6.
-
Positive Control: A compound known to degrade HDAC6 (if available) or a different, validated PROTAC for another target to ensure the cellular machinery for degradation is active.
-
Negative Control: An inactive version of the PROTAC, if available, to show that the degradation is specific to the active molecule.
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib, or Carfilzomib): Co-treatment with a proteasome inhibitor should block the degradation of HDAC6, confirming that the observed loss of protein is proteasome-dependent.[2][3]
Q4: I'm observing a "hook effect." What is it and what should I do?
The "hook effect" is a phenomenon observed with PROTACs where higher concentrations lead to reduced degradation.[3] This is thought to occur because at high concentrations, the PROTAC forms more binary complexes (this compound:HDAC6 and this compound:E3 ligase) rather than the productive ternary complex (HDAC6:this compound:E3 ligase) required for degradation. If you suspect a hook effect, it is recommended to perform a dose-response experiment with a wider range of this compound concentrations, including lower concentrations than you have previously tested.[3]
Troubleshooting Guide: this compound Not Degrading HDAC6
If you are not observing the expected degradation of HDAC6 after treatment with this compound, please consult the following troubleshooting guide.
Problem 1: No or Weak Degradation of HDAC6
This is the most common issue. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out a "hook effect".[3] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment time for maximal degradation.[2] |
| Cell Line Specificity | The efficiency of PROTAC-mediated degradation can be cell-line dependent.[7] This may be due to varying expression levels of the recruited E3 ligase or other cellular factors. Consider testing this compound in a different cell line known to have a functional ubiquitin-proteasome system. |
| Poor Cell Health | Ensure cells are healthy and not overgrown, as this can affect cellular processes, including protein degradation. |
| This compound Integrity | Verify the integrity and purity of your this compound compound. Improper storage or handling may lead to degradation of the compound. |
Problem 2: Issues with Western Blot Analysis
Difficulties in detecting HDAC6 or interpreting your Western blot can be misleading.
| Potential Cause | Recommended Solution |
| Weak or No Signal for HDAC6 | Increase the amount of protein loaded onto the gel (a minimum of 20-30 µg of whole-cell extract is recommended).[8] Optimize the primary antibody concentration; perform a dot blot to confirm antibody activity.[9] Ensure efficient transfer of the protein to the membrane, especially for higher molecular weight proteins.[10] |
| High Background on Western Blot | Optimize the blocking step by trying different blocking agents (e.g., non-fat dry milk or BSA) or increasing the blocking time.[10] Adjust the primary and secondary antibody concentrations to the lowest effective dilution.[8][11] Ensure adequate washing steps to remove unbound antibodies. |
| Non-specific Bands | Check the antibody datasheet for information on expected band size and potential cross-reactivity. Post-translational modifications can sometimes lead to the appearance of multiple bands.[8] Consider using a different antibody from a reputable supplier. |
Experimental Protocols
Key Experiment: In-Cell HDAC6 Degradation Assay
This protocol outlines the steps to assess the degradation of HDAC6 in a cellular context using Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
For a dose-response experiment, treat cells with a serial dilution of this compound (and a DMSO control) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Include a co-treatment control with this compound and a proteasome inhibitor (e.g., 10 µM MG132 for the last 4 hours of this compound treatment).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the HDAC6 signal to the loading control. Compare the levels of HDAC6 in this compound-treated samples to the vehicle control.
-
Also, assess the levels of acetylated-α-tubulin to confirm target engagement.
-
Visualizations
Caption: Mechanism of this compound mediated HDAC6 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. wildtypeone.substack.com [wildtypeone.substack.com]
Technical Support Center: Optimizing Pro-HD3 Efficiency in Diverse Cell Lines
Welcome to the technical support center for Pro-HD3, a leading-edge PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Histone Deacetylase 3 (HDAC3). This resource is tailored for researchers, scientists, and drug development professionals to enhance experimental success and troubleshoot challenges encountered when using this compound in various cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with this compound.
1. Why am I not observing any degradation of HDAC3?
Several factors can contribute to a lack of HDAC3 degradation. Consider the following troubleshooting steps:
-
Cell Line Specificity: The efficiency of this compound is dependent on the expression levels of the recruited E3 ligase (e.g., VHL or Cereblon) in your specific cell line. If the E3 ligase is expressed at low levels, degradation will be inefficient.
-
Recommendation: Confirm the expression of the relevant E3 ligase in your cell line of interest via Western blot or qPCR. If expression is low, consider using a different cell line with higher E3 ligase expression.
-
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability.[1][2][3]
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Recommendation: Use a fresh aliquot of the compound and verify its integrity if possible.
-
-
Experimental Controls: It is crucial to include proper controls in your experiment.
-
Recommendation: Run a positive control (a cell line where this compound is known to be effective) and a negative control (e.g., a structurally related but inactive molecule) to ensure your assay is working correctly.
-
2. I am observing a "hook effect" with increasing concentrations of this compound. What does this mean and how can I address it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][5][6][7] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein (HDAC3) or the E3 ligase, rather than the productive ternary complex required for degradation.[6]
-
Recommendation: Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation (the "sweet spot"). This will help you avoid the hook effect and ensure you are working within the effective concentration range. Modifying the linker or the attachment point of the E3 ligase ligand can also sometimes mitigate the hook effect.[8]
3. How can I improve the cell permeability and bioavailability of this compound?
Poor cell permeability is a common challenge for PROTACs due to their high molecular weight.[2][9]
-
Linker Optimization: The linker connecting the HDAC3 binder and the E3 ligase ligand plays a crucial role in the physicochemical properties of the PROTAC. Modifying the linker to be shorter or incorporating motifs like piperazine/piperidine can sometimes improve solubility and permeability.[2]
-
Formulation Strategies: Employing drug delivery systems can significantly enhance the bioavailability of PROTACs.[1][2] Options include:
-
Prodrug Approach: Designing a "pro-PROTAC" that is activated within the target cell can also be a strategy to improve uptake.
4. How do I assess and minimize off-target effects of this compound?
Off-target effects, where the PROTAC degrades proteins other than HDAC3, are a critical consideration.
-
Quantitative Proteomics: The most comprehensive way to assess off-target effects is through quantitative proteomics (e.g., using Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) mass spectrometry).[10][11][12] This allows for the unbiased identification and quantification of all proteins in the cell lysate after this compound treatment.
-
Rational Design: Off-target effects can sometimes be minimized through rational design of the PROTAC. For pomalidomide-based PROTACs (recruiting Cereblon), modifications at the C5 position of the pomalidomide moiety have been shown to reduce the degradation of off-target zinc-finger proteins.[13][14]
-
Control Experiments: Use a negative control PROTAC that cannot bind to the E3 ligase to distinguish between degradation-dependent and -independent off-target effects.
Quantitative Data: this compound Efficiency in Different Cell Lines
The degradation efficiency of HDAC3-targeting PROTACs is typically quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes reported DC50 values for various HDAC3-targeting PROTACs in different cell lines.
| PROTAC Name | Target(s) | E3 Ligase Ligand | Cell Line | DC50 | Reference |
| XZ9002 | HDAC3 | VHL | MDA-MB-468 | 42 nM | [15] |
| YX968 | HDAC3/HDAC8 | VHL | MDA-MB-231 | 1.7 nM (HDAC3), 6.1 nM (HDAC8) | [16] |
| HD-TAC7 | HDAC3 | Cereblon | RAW 264.7 | 0.32 µM | [17] |
| PROTAC 4 | HDAC1/2/3 | VHL | HCT-116 | 0.53 µM (HDAC3) | [18] |
| PROTAC 5 | HDAC1/2/3 | VHL | HCT-116 | 0.64 µM (HDAC3) | [18] |
| PROTAC 11 | HDAC3 | VHL | HCT116 | 0.44 µM | [18] |
| PROTAC 22 | HDAC3 | VHL | HCT116 | 0.44 µM | [8] |
Experimental Protocols
1. Western Blot for DC50 Determination of this compound
This protocol outlines the steps to determine the concentration-dependent degradation of HDAC3 by this compound.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the HDAC3 band intensity to the loading control.
-
Plot the percentage of remaining HDAC3 against the log concentration of this compound to determine the DC50 value.
-
2. MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability after this compound treatment.[19][20][21][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[20]
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[19]
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
HDAC3-Mediated Signaling Pathways
HDAC3 is a crucial regulator of gene expression and is involved in several key signaling pathways implicated in cancer and other diseases. Degradation of HDAC3 by this compound can therefore have significant downstream effects.
Caption: this compound induces HDAC3 degradation, impacting downstream pathways like Notch, Wnt, and p53.
-
Notch Signaling: HDAC3 is a component of the corepressor complex that represses Notch target genes. Degradation of HDAC3 can lead to the activation of the Notch signaling pathway.[24][25][26][27]
-
Wnt Signaling: HDAC3 has been shown to impact the Wnt signaling pathway, and its knockdown can affect the expression of Wnt inhibitors.[8][28]
-
p53 Regulation: HDAC3 can deacetylate and inactivate the tumor suppressor protein p53.[18][29][30][31][32] By degrading HDAC3, this compound can lead to increased p53 acetylation and activation, promoting apoptosis and cell cycle arrest.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the activity and efficiency of this compound in a cell-based assay.
Caption: Workflow for characterizing this compound: from cell line selection to data analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refeyn.com [refeyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Degrader [proteomics.com]
- 18. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. texaschildrens.org [texaschildrens.org]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. A histone deacetylase corepressor complex regulates the Notch signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Role of HDAC3 on p53 Expression and Apoptosis in T Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Research Portal [scholarship.miami.edu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity related to Pro-HD3 in their experiments. The following information is designed to help identify and resolve common issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in cytotoxicity assays can stem from several factors. One of the most common is variability in cell culture conditions. Ensure that cell passage number, confluency, and growth media composition are consistent across all experiments.[1][2] Another potential cause is the preparation and storage of this compound. If it is not properly solubilized or is unstable in your solvent, its effective concentration can vary. Finally, ensure that incubation times and assay reading parameters are strictly controlled.[3]
Q2: I am observing high background or "spontaneous" cytotoxicity in my negative controls. What could be the issue?
A2: High background cytotoxicity can be caused by several factors. Excessive pipetting force during cell seeding or reagent addition can damage cells.[4] Cell density is another critical factor; if cells are seeded too densely, they can rapidly deplete nutrients and die, leading to a high spontaneous death rate.[4] Additionally, the solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentration you are using. It is crucial to run a vehicle control with the solvent alone to assess its toxicity.
Q3: The cytotoxicity of this compound seems to vary depending on the cell line I use. Is this normal?
A3: Yes, it is normal for the cytotoxic effects of a compound to vary between different cell lines.[2] This can be due to differences in metabolic rates, expression of the target protein, or the presence of different cell death pathways.[2] It is important to characterize the cytotoxic profile of this compound across a panel of relevant cell lines for your research.
Q4: How do I distinguish between apoptosis and necrosis induced by this compound?
A4: Several assays can help differentiate between apoptosis and necrosis. Multiplexing assays, such as using a dye that detects membrane integrity (a marker of necrosis) alongside a reagent that measures caspase activation (a marker of apoptosis), can provide a clearer picture of the cell death mechanism.[5] For example, you can use a combination of a membrane-impermeable DNA dye and a fluorescently labeled caspase substrate.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected this compound Cytotoxicity
If you are observing unexpected or inconsistent cytotoxicity with this compound, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells and culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a positive control for cytotoxicity).
-
Incubate for the desired treatment period.
-
Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the release of LDH from damaged cells.
Materials:
-
Cells and culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired treatment period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit instructions.
-
Stop the reaction using the stop solution provided in the kit.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control that induces maximal LDH release.
Data Presentation
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity of viable cells. | Inexpensive, widely used. | Can be affected by changes in cell metabolism that are not related to viability. |
| LDH Assay | Measures the release of lactate dehydrogenase from damaged cells into the culture medium. | Simple, endpoint assay. | Can have a low signal-to-noise ratio if cytotoxicity is low. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. | Provides direct visualization of cell viability. | Requires a fluorescence microscope or flow cytometer. |
| Caspase Activity Assay | Measures the activity of caspases, which are key enzymes in the apoptotic pathway. | Specific for apoptosis. | Does not detect non-apoptotic cell death. |
Signaling Pathways
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.
Necrosis Signaling Pathway
Necrosis is a form of cell death that results from acute cellular injury and is characterized by loss of membrane integrity and inflammation.
References
- 1. platypustech.com [platypustech.com]
- 2. biocompare.com [biocompare.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.jp]
Technical Support Center: Pro-HD3 Efficacy and Linker Length Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs targeting Histone Deacetylase 3 (HDAC3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the critical role of linker length in Pro-HD3 efficacy.
Frequently Asked Questions (FAQs)
Q1: How does the linker length of a PROTAC affect its efficacy in degrading HDAC3?
The linker length is a critical determinant of PROTAC efficacy as it dictates the geometry of the ternary complex formed between HDAC3, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[[“]][2] An optimal linker length facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of HDAC3 by the proteasome.[3] Both excessively short and long linkers can lead to reduced degradation efficiency. Very short linkers may cause steric clashes between HDAC3 and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, very long linkers might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[[“]][2]
Q2: What are the typical types of linkers used for HDAC3 PROTACs?
The most commonly used linkers for PROTACs, including those targeting HDAC3, are flexible polyethylene glycol (PEG) chains and alkyl chains.[2] The choice of linker type can influence the PROTAC's physicochemical properties, such as solubility and cell permeability, in addition to impacting the stability and conformation of the ternary complex.[2]
Q3: Is there an optimal linker length for all HDAC3 PROTACs?
There is no universal optimal linker length. The ideal length depends on several factors, including the specific warhead binding to HDAC3, the E3 ligase ligand, and the attachment points of the linker to both the warhead and the E3 ligase ligand.[[“]] Empirical testing of a series of PROTACs with systematically varied linker lengths is typically necessary to identify the optimal degrader for a specific system.[[“]]
Q4: What is the "hook effect" and how does it relate to linker length and PROTAC concentration?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations. This is thought to occur due to the formation of binary complexes (PROTAC-HDAC3 or PROTAC-E3 ligase) that are unproductive for degradation, rather than the desired ternary complex. While linker length is a key factor in the overall efficacy, the hook effect is more directly related to the PROTAC concentration and the binding affinities involved in ternary complex formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low HDAC3 degradation observed. | Suboptimal linker length. | Synthesize and test a series of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG or methylene units). |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. Consider using different linker compositions (e.g., alkyl vs. PEG). | |
| Inefficient ternary complex formation. | In addition to optimizing linker length, consider using different E3 ligase ligands (e.g., VHL vs. CRBN ligands).[2] | |
| Degradation observed but with low potency (high DC50). | Linker length is near-optimal but not ideal. | Fine-tune the linker length with smaller incremental changes. |
| Suboptimal linker composition. | Experiment with different linker types (e.g., alkyl, PEG, or more rigid linkers) of similar lengths.[2] | |
| High off-target degradation. | The warhead has low selectivity for HDAC3. | This is more related to the warhead design than the linker. However, in some cases, linker modifications can influence selectivity. |
| The PROTAC promotes non-specific protein aggregation. | Assess the physicochemical properties of the PROTAC and consider linker modifications to improve solubility. |
Quantitative Data Summary
Systematic studies have demonstrated the profound impact of linker length on the degradation potency of HDAC3 PROTACs. The following tables summarize representative data from published studies.
Table 1: Effect of Alkyl Linker Length on HDAC3 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 for HDAC3 (nM) | Cell Line | Reference |
| XZ9002 | Proprietary | Not specified | 42 | MDA-MB-468 | [4] |
| YX968 | Alkane | 8 carbons | 1.7 | MDA-MD-231 |
Note: Direct comparison is challenging due to variations in experimental conditions and the proprietary nature of some linkers.
Table 2: Comparison of VHL and CRBN-based PROTACs for HDAC Degradation
| PROTAC Series | E3 Ligase Ligand | General Observation on HDAC Degradation | Reference |
| Dacinostat-based | VHL | Shorter and longer linkers were potent degraders of HDAC3. | [[“]] |
| Dacinostat-based | CRBN | Shorter analogues were potent degraders of HDACs 6 & 8; the longest linker showed no degradation. | [[“]] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the impact of linker length on this compound efficacy.
Western Blotting for HDAC3 Degradation
This protocol is a standard method to quantify the reduction in HDAC3 protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-468 or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your HDAC3 PROTACs with varying linker lengths for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.
b. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC3 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of HDAC3 degradation relative to the DMSO control.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the HDAC3-PROTAC-E3 ligase ternary complex in vitro.
a. Reagents:
-
Recombinant human HDAC3 protein.
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).
-
HDAC3 PROTACs with varying linker lengths.
-
AlphaLISA anti-tag acceptor beads and streptavidin donor beads.
-
Biotinylated anti-HDAC3 antibody and tagged E3 ligase.
b. Protocol:
-
In a 384-well plate, add the HDAC3 protein, the E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
-
Add the biotinylated anti-HDAC3 antibody and the anti-tag acceptor beads that will bind to the tagged E3 ligase.
-
Incubate to allow for antibody and bead binding.
-
Add the streptavidin donor beads, which will bind to the biotinylated antibody.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. A high signal indicates close proximity of the donor and acceptor beads, signifying the formation of the ternary complex.
Visualizations
PROTAC-Mediated HDAC3 Degradation Pathway
Caption: PROTAC-mediated degradation of HDAC3.
Experimental Workflow for Evaluating Linker Length
Caption: Workflow for linker length optimization.
Logical Relationship of Linker Length and PROTAC Efficacy
Caption: Impact of linker length on efficacy.
References
best practices for storing and handling Pro-HD3
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of Pro-HD3 in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is stable for up to 12 months when stored at -20°C. For short-term storage (up to 1 week), it can be kept at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q2: How should I reconstitute this compound for in vitro experiments?
This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the contents of the vial in DMSO. Gently vortex to ensure the powder is fully dissolved. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3, which in turn inhibits downstream signaling through Akt and mTOR.
Q4: Can this compound be used in animal models?
Yes, this compound is suitable for in vivo studies. The recommended vehicle for administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The optimal dosage and administration route should be determined empirically for your specific animal model and experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Improper storage and handling of this compound. 2. Variability in cell culture conditions. 3. Inconsistent timing of treatment. | 1. Ensure this compound is stored at -20°C and avoid repeated freeze-thaw cycles. 2. Maintain consistent cell density, passage number, and media composition. 3. Standardize the duration of this compound treatment across all experiments. |
| Low or no observed effect of this compound | 1. Insufficient concentration of this compound. 2. Cell line is resistant to PI3K inhibition. 3. Degradation of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Verify the expression and activity of the PI3K pathway in your cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibition. 3. Use a fresh aliquot of this compound from the stock solution. |
| Cell toxicity or off-target effects | 1. This compound concentration is too high. 2. Contamination of cell culture. 3. Off-target effects of the compound. | 1. Lower the concentration of this compound. Determine the IC50 value for your cell line. 2. Regularly test cell cultures for mycoplasma and other contaminants. 3. Investigate potential off-target effects by assessing the activity of related signaling pathways. |
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the methodology for assessing the inhibitory effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the PI3K signaling pathway.
Caption: Western Blot experimental workflow.
Validation & Comparative
Validating HDAC6 Knockdown: A Comparative Guide to Pro-HD3 and Alternatives Using Western Blot Analysis
For researchers in neurodegenerative disease, oncology, and inflammatory disorders, histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Its unique cytoplasmic localization and diverse substrates, including α-tubulin and cortactin, distinguish it from other HDAC family members. A critical step in studying HDAC6 function and validating potential therapeutics is to confirm the specific knockdown or degradation of the protein within a cellular context. This guide provides a comprehensive comparison of a proteolysis-targeting chimera (PROTAC), exemplified by potent and selective HDAC6 degraders, with alternative methods for reducing HDAC6 levels, and details the use of Western blot as a primary validation technique.
Pro-HD3 and Potent HDAC6 PROTACs: A New Frontier in Targeted Protein Degradation
PROTACs represent a revolutionary approach to drug discovery, inducing the degradation of a target protein rather than merely inhibiting its enzymatic activity. This compound is described as a cell-specific, PROTAC-based HDAC6 degrader.[1] While specific data for this compound is not extensively published, this guide will use the well-characterized and potent HDAC6 degrader, NP8, as a representative example to illustrate the principles and advantages of this technology.[2]
PROTACs like NP8 function by simultaneously binding to HDAC6 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome. This targeted degradation offers several advantages over traditional inhibition, including the potential for more sustained and profound target suppression and the ability to eliminate both enzymatic and non-enzymatic functions of the protein.
The Alternatives: Traditional Methods for Modulating HDAC6
Before the advent of targeted degradation, researchers relied on several other methods to study HDAC6, each with its own set of advantages and limitations.
-
HDAC Inhibitors (HDACi): Small molecules that inhibit the catalytic activity of HDACs. While effective at blocking deacetylation, they do not remove the HDAC6 protein, leaving its non-enzymatic scaffolding functions intact. Some HDACis also suffer from a lack of selectivity, inhibiting multiple HDAC isoforms.
-
RNA interference (RNAi) and CRISPR-Cas9: These genetic techniques can effectively reduce HDAC6 protein levels by targeting its mRNA or genomic DNA, respectively. However, these methods can be time-consuming to establish, may have off-target effects, and do not offer the temporal control of small molecule degraders.
Head-to-Head Comparison: HDAC6 Degraders vs. Alternatives
The following table summarizes the key performance metrics for a representative potent HDAC6 PROTAC degrader (NP8) compared to traditional HDAC inhibitors.
| Feature | Potent HDAC6 PROTAC (e.g., NP8) | Traditional HDAC Inhibitors |
| Mechanism of Action | Targeted degradation of HDAC6 protein | Inhibition of HDAC6 catalytic activity |
| Effect on Protein Level | Complete or near-complete removal | No change in protein level |
| Selectivity | Can be highly selective for HDAC6 over other HDACs | Varies; some are pan-HDAC inhibitors |
| Effective Concentration | Low nanomolar range (DC50 of 3.8 nM for NP8 in MM.1S cells)[2] | Nanomolar to micromolar range |
| Onset of Action | Rapid, with significant degradation observed within hours[2] | Rapid inhibition of activity |
| Duration of Effect | Can be long-lasting, dependent on new protein synthesis | Reversible upon compound washout |
Experimental Validation: The Western Blot Protocol
Western blotting is the gold-standard technique for quantifying the reduction in protein levels following treatment with a degrader like this compound or other HDAC6 PROTACs. Below is a detailed protocol for validating HDAC6 knockdown.
Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC6 antibody
-
Anti-α-tubulin antibody (as a loading control)
-
Anti-acetylated-α-tubulin antibody (as a marker of HDAC6 inhibition)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Western Blot Workflow for HDAC6 Knockdown Validation.
Step-by-Step Procedure
-
Cell Treatment: Plate cells at an appropriate density and treat with the HDAC6 degrader or alternative compound for the desired time and at various concentrations. A vehicle-treated control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of protein for each sample during electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HDAC6.
-
To confirm equal protein loading, probe the same membrane with a primary antibody against a housekeeping protein such as α-tubulin or GAPDH.
-
To assess the functional consequence of HDAC6 degradation or inhibition, a parallel blot can be probed with an antibody against acetylated-α-tubulin. An increase in acetylated-α-tubulin is an indicator of HDAC6 inhibition.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the HDAC6 signal to the loading control.
Signaling Pathway of PROTAC-Mediated HDAC6 Degradation
The mechanism by which PROTACs like this compound induce the degradation of HDAC6 involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: PROTAC-Mediated Degradation of HDAC6.
Conclusion
The validation of HDAC6 knockdown is a critical experimental step for researchers studying its biological roles and developing novel therapeutics. While traditional methods like RNAi and small molecule inhibitors have been instrumental, the emergence of potent and selective PROTAC degraders, such as this compound and others, offers a superior method for achieving profound and sustained protein knockdown. Western blot analysis remains the cornerstone for validating the efficacy of these molecules, providing clear and quantifiable data on the reduction of HDAC6 protein levels. By following the detailed protocols and understanding the comparative advantages of each approach, researchers can confidently and accurately assess the on-target effects of their chosen HDAC6-targeting modality.
References
Pro-HD3 and Other HDAC-Targeting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a paradigm shift from traditional enzyme inhibition to targeted protein degradation. This guide provides a comprehensive comparison of HDAC-targeting PROTACs, with a focus on those targeting HDAC3 and HDAC6, due to a likely misnomer of "Pro-HD3" in common parlance, which typically refers to PROTACs targeting these specific isoforms. We present key performance data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in this dynamic field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
HDAC-targeting PROTACs are engineered molecules that simultaneously bind to a histone deacetylase (HDAC) enzyme and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target HDAC, marking it for degradation by the cell's proteasome. This event-driven pharmacology allows for sustained target suppression at potentially lower doses compared to traditional inhibitors.
Comparative Guide: Quantitative PCR to Confirm HDAC6 mRNA Levels After Treatment with HDAC6-Targeting Compounds
This guide provides a comparative analysis of methodologies used to quantify Histone Deacetylase 6 (HDAC6) mRNA levels following pharmacological intervention. Given that "Pro-HD3" is not a widely documented compound in scientific literature, this document will compare the effects of a representative HDAC6-targeting PROTAC (Proteolysis Targeting Chimera)—a likely class for a compound with such a name—against a conventional HDAC6 small-molecule inhibitor. This comparison will be supported by detailed experimental protocols, quantitative data tables, and diagrams illustrating the mechanisms and workflows involved.
Introduction to HDAC6 Modulation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin and Hsp90.[1] Its involvement in cell migration, protein trafficking, and degradation has made it a significant target in drug development, particularly for cancer and neurodegenerative diseases.[1] Two primary strategies for targeting HDAC6 are:
-
Inhibition : Small-molecule inhibitors bind to the catalytic domain of the HDAC6 enzyme, blocking its deacetylase activity. This leads to the hyperacetylation of its substrates.
-
Targeted Degradation (PROTACs) : PROTACs are bifunctional molecules that induce the degradation of a target protein.[2] An HDAC6 PROTAC brings the HDAC6 protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1][2]
This guide focuses on using quantitative reverse transcription PCR (RT-qPCR) to measure changes in HDAC6 mRNA expression after treatment with these different modalities.
Experimental Protocols
A precise and standardized protocol is essential for reproducible qPCR results.[3] The following two-step RT-qPCR protocol is a standard method for quantifying mRNA levels.
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., HeLa, MM.1S).
-
Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Treatment: Treat cells with the selected compounds:
-
Vehicle Control (e.g., 0.1% DMSO)
-
HDAC6 Inhibitor (e.g., Nexturastat A, 1 µM)
-
HDAC6 PROTAC Degrader (e.g., NP8, 100 nM)[1]
-
-
Incubation: Incubate for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
RNA Extraction
-
Harvesting: Harvest cells and lyse them using a TRIzol-based reagent.
-
Purification: Perform RNA extraction according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen). This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis if necessary.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a PCR tube, combine the following:
-
Total RNA (1 µg)
-
Oligo(dT) primers
-
Random hexamer primers
-
dNTPs
-
RNase-free water
-
-
Denaturation: Incubate at 65°C for 5 minutes to denature RNA secondary structures.
-
Reverse Transcription: Add reverse transcriptase and its corresponding buffer to the mixture.
-
Incubation: Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[4] The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Mix: For each sample, prepare a master mix containing:
-
Plating: Add the master mix and diluted cDNA to a 96-well qPCR plate. Include no-template controls (NTC) and minus-reverse-transcriptase (-RT) controls.[3]
-
Thermal Cycling: Run the qPCR plate on a real-time PCR machine with a program similar to the following:
-
Initial Denaturation: 95°C for 5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.[6]
-
Relative Quantification (ΔΔCq Method):
-
Normalize to Reference Gene (ΔCq): For each sample, calculate ΔCq = Cq(HDAC6) - Cq(Reference Gene).
-
Normalize to Control (ΔΔCq): Calculate ΔΔCq = ΔCq(Treated Sample) - ΔCq(Vehicle Control).
-
Calculate Fold Change: The fold change in mRNA expression is calculated as 2-ΔΔCq.
-
Data Presentation
The following tables present hypothetical, yet plausible, data from a qPCR experiment designed to assess the effects of an HDAC6 inhibitor versus an HDAC6 PROTAC degrader on mRNA levels.
Table 1: Relative mRNA Expression of HDAC6 Gene After Treatment
| Treatment Group | Concentration | Mean Cq (HDAC6) | Mean Cq (GAPDH) | ΔCq (Mean ± SD) | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle Control | 0.1% DMSO | 23.5 | 19.0 | 4.50 ± 0.12 | 0.00 | 1.00 |
| HDAC6 Inhibitor | 1 µM | 23.7 | 19.1 | 4.60 ± 0.15 | 0.10 | 0.93 |
| HDAC6 PROTAC | 100 nM | 23.6 | 19.0 | 4.60 ± 0.18 | 0.10 | 0.93 |
Interpretation: In this scenario, neither the inhibitor nor the PROTAC significantly alters the mRNA expression of the HDAC6 gene itself. This is a common finding, as these compounds primarily target the protein's function or stability rather than the gene's transcription.[5][7]
Table 2: Relative mRNA Expression of Downstream Target Gene (PD-L1) After Treatment
| Treatment Group | Concentration | Mean Cq (PD-L1) | Mean Cq (GAPDH) | ΔCq (Mean ± SD) | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle Control | 0.1% DMSO | 28.2 | 19.0 | 9.20 ± 0.20 | 0.00 | 1.00 |
| HDAC6 Inhibitor | 1 µM | 29.5 | 19.1 | 10.40 ± 0.25 | 1.20 | 0.44 |
| HDAC6 PROTAC | 100 nM | 29.4 | 19.0 | 10.40 ± 0.22 | 1.20 | 0.44 |
Interpretation: HDAC6 inhibition has been shown to decrease the expression of immunomodulatory genes like PD-L1.[8] As both the inhibitor and the PROTAC effectively neutralize the HDAC6 protein (one by inhibition, the other by degradation), they can produce similar downstream effects on the transcription of target genes.
Visualizations
HDAC6 Signaling and Substrates
Caption: Key substrates and cellular pathways regulated by HDAC6.
Mechanism of Action: Inhibitor vs. PROTAC
Caption: Comparison of HDAC6 inhibition vs. PROTAC-mediated degradation.
Experimental Workflow for qPCR Analysis
Caption: Step-by-step workflow for quantifying mRNA levels via RT-qPCR.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC3- and HDAC6-Promoted Survivin Expression Plays an Important Role in SAHA-Induced Autophagy and Viability Reduction in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Mass Spectrometry Analysis of PROTAC-mediated HDAC Degradation
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. This guide provides a comparative analysis of the mass spectrometry-based proteomics approaches used to characterize the activity of "Pro-HD3," a PROTAC targeting Histone Deacetylase 6 (HDAC6), and contrasts it with other PROTACs developed for different HDAC isoforms, such as HDAC3. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques.
Overview of HDAC-Targeting PROTACs
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other proteins. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it, leading to ubiquitination and subsequent degradation by the proteasome.
This guide focuses on the mass spectrometry-based characterization of:
-
This compound : A cell-specific, PROTAC-based degrader of HDAC6.
-
Alternative HDAC3-targeting PROTACs : Molecules such as YX968 and XZ9002 designed to degrade HDAC3.
Quantitative Proteomics Data Comparison
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the efficacy and selectivity of PROTACs. Techniques such as Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of thousands of proteins in response to PROTAC treatment.
Below is a summary of typical quantitative proteomics data obtained from the analysis of HDAC-targeting PROTACs. Note that direct comparison of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, treatment times).
| PROTAC Name | Target(s) | E3 Ligase Ligand | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Off-Target Effects | Citation |
| This compound | HDAC6 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| YX968 | HDAC3, HDAC8 | VHL | MDA-MB-231 | 8 | 1.7 (HDAC3), 6.1 (HDAC8) | >90 | Minimal | [2][3][4] |
| XZ9002 | HDAC3 | VHL | MDA-MB-468, T47D | 24 | ~100 | >80 | Minimal effects on HDAC1/2 | [5] |
| HD-TAC7 | HDAC3 | Cereblon | RAW 264.7 | 24 | 320 | Not Specified | Downregulation of p65 | [6] |
Note: Specific quantitative data for this compound is not publicly available in the initial search results. The table reflects data from comparable HDAC-targeting PROTACs.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data in proteomics studies of PROTACs.
General Protocol for Quantitative Proteomic Analysis of PROTAC-induced Protein Degradation
-
Cell Culture and Treatment:
-
Culture selected cell lines (e.g., MDA-MB-231 for YX968) to ~80% confluency.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified duration (e.g., 8 hours for YX968).[2]
-
Harvest cells and prepare cell lysates.
-
-
Protein Digestion and Peptide Labeling (TMT-based):
-
Determine protein concentration in the lysates.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[2]
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions. Each TMT reagent has a unique isobaric mass tag that allows for multiplexing of samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins across different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Visualizing the Logic and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
Signaling Pathway of PROTAC-Induced Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for quantitative proteomics analysis.
Alternative and Complementary Approaches
While mass spectrometry-based proteomics provides a global and unbiased view of protein degradation, other techniques are often used as complementary approaches.
| Technique | Principle | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of a specific protein. | Simple, low cost, widely available. | Low throughput, semi-quantitative. |
| Immunofluorescence Microscopy | Antibody-based visualization of protein localization and abundance in cells. | Provides spatial information. | Not suitable for high-throughput quantification. |
| dTAG/aTAG Systems | Genetically tagging the protein of interest for degradation by a specific degrader molecule. | Useful for target validation without a known ligand.[8] | Requires genetic modification of cells. |
| NanoBRET/HiBiT Assays | Luciferase-based assays to monitor protein levels in real-time in live cells. | High sensitivity, real-time kinetics. | Requires genetic engineering of the target protein. |
Conclusion
The analysis of this compound and other HDAC-targeting PROTACs relies heavily on advanced mass spectrometry-based quantitative proteomics. This approach provides a comprehensive and unbiased assessment of a degrader's potency, selectivity, and potential off-target effects, which is crucial for the development of novel therapeutics. By combining these powerful analytical techniques with orthogonal methods and clear data visualization, researchers can gain deep insights into the mechanisms of targeted protein degradation and accelerate the discovery of new medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Assessing the Off-Target Effects of Pro-HD3 in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel therapeutics is paramount. This guide provides a comparative assessment of the off-target effects of Pro-HD3, a PROTAC (Proteolysis Targeting Chimera) designed to degrade histone deacetylase 6 (HDAC6). Due to the limited availability of comprehensive, publicly accessible quantitative proteomics data for this compound, this guide will leverage data from a comparable, highly selective HDAC6 degrader, TO-1187, as a benchmark for comparison. We will also outline a general experimental framework for assessing the off-target effects of PROTACs like this compound.
Introduction to PROTACs and Off-Target Effects
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds to the protein of interest (in this case, HDAC6 for this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
While highly effective, a key challenge in PROTAC development is ensuring their specificity. Off-target effects, where the PROTAC unintentionally leads to the degradation of other proteins, can result in cellular toxicity and other adverse effects. Quantitative proteomics, particularly mass spectrometry-based approaches, has become an indispensable tool for comprehensively evaluating the on- and off-target effects of these novel therapeutics.[1]
Comparative Analysis: this compound vs. a Highly Selective Alternative
A direct quantitative comparison of the off-target proteomics profile of this compound is hampered by the lack of specific public data. However, we can infer its potential performance by comparing it to a well-characterized, highly selective HDAC6 degrader, TO-1187.
Table 1: Comparison of Off-Target Profiles of HDAC6 Degraders
| Feature | This compound (Inferred) | TO-1187 (Experimental Data) |
| Primary Target | HDAC6 | HDAC6 |
| E3 Ligase Recruited | Pomalidomide (recruits Cereblon) | Pomalidomide (recruits Cereblon) |
| Reported Selectivity | Cell-specific HDAC6 degrader | Monoselective for HDAC6 |
| Quantitative Proteomics Data | Not publicly available | At 100 nM in MM.1S cells, selectively degraded HDAC6 with no significant degradation of other HDACs or known IMiD off-targets (IKZF1/IKZF3, GSPT1, CK1-α).[2] |
| Potential Off-Targets | As a pomalidomide-based PROTAC, potential off-targets could include zinc finger (ZF) proteins.[3][4][5] | No significant off-target degradation observed in proteome-wide analysis.[2] |
Key Takeaway: The data on TO-1187 demonstrates that achieving high selectivity for HDAC6 degradation is possible with a pomalidomide-based PROTAC.[2] While this compound is described as a cell-specific HDAC6 degrader, a comprehensive, unbiased proteomics study would be necessary to confirm a similarly clean off-target profile. Pomalidomide-based PROTACs have a known propensity to induce the degradation of zinc-finger proteins, making this a critical aspect to evaluate for any new degrader in this class.[3][4][5]
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of this compound or any other PROTAC, a systematic proteomics workflow is essential.
Experimental Workflow for Off-Target Proteomics
The following diagram illustrates a typical workflow for identifying and quantifying off-target protein degradation.
Caption: A typical experimental workflow for quantitative proteomics-based assessment of PROTAC off-target effects.
Detailed Methodologies
a. Cell Culture and Treatment:
-
Select appropriate human cell lines. Multiple cell lines are recommended to identify cell-type-specific effects.
-
Culture cells to a suitable confluency.
-
Treat cells with the PROTAC (e.g., this compound) at various concentrations and for different durations. A vehicle-treated control (e.g., DMSO) is essential.
b. Sample Preparation:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides, typically using trypsin.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).
c. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using a high-resolution mass spectrometer (MS). The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).
d. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS data.
-
Perform statistical analysis to identify proteins that show a significant change in abundance between the PROTAC-treated and control groups. A volcano plot is a common way to visualize these changes.
-
Conduct pathway and functional analysis on the list of significantly altered proteins to understand the biological implications of any off-target effects.
Signaling Pathways and Logical Relationships
Understanding the mechanism of action of PROTACs is crucial for interpreting off-target data. The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.
References
- 1. panomebio.com [panomebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Pro-HD3 vs. siRNA for HDAC6 Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of method for protein knockdown is critical. This guide provides an objective comparison between Pro-HD3, a PROTAC-based degrader, and small interfering RNA (siRNA) for the specific knockdown of Histone Deacetylase 6 (HDAC6).
At a Glance: this compound (PROTAC) vs. siRNA
| Feature | This compound (PROTAC Technology) | siRNA (RNA Interference) |
| Mechanism | Hijacks the cell's ubiquitin-proteasome system to induce targeted degradation of the entire HDAC6 protein. | Utilizes the RNA interference (RNAi) pathway to induce cleavage and degradation of HDAC6 mRNA, preventing protein translation. |
| Mode of Action | Catalytic; one PROTAC molecule can induce the degradation of multiple target protein molecules. | Stoichiometric; one siRNA duplex can mediate the degradation of one target mRNA molecule. |
| Target | HDAC6 Protein | HDAC6 mRNA |
| Effect | Removal of the entire protein, including all functional domains and potential scaffolding functions. | Prevention of new protein synthesis, with the existing protein pool degrading over time. |
| Onset of Action | Can be very rapid, with significant protein degradation observed within hours. | Generally slower, requiring time for mRNA degradation and subsequent protein turnover. |
| Duration of Effect | Can be long-lasting, as the protein needs to be re-synthesized. The effect can be reversed upon withdrawal of the compound. | Transient, with the duration dependent on the stability of the siRNA and the rate of cell division. |
| Off-Target Effects | Potential for off-target protein degradation due to promiscuous E3 ligase binding or warhead binding. "Hook effect" at high concentrations can reduce efficacy. | Off-target mRNA knockdown due to partial sequence complementarity. Can induce an innate immune response. |
Quantitative Performance Comparison: Representative HDAC6 PROTAC vs. siRNA
The following tables summarize key quantitative data for a representative HDAC6 PROTAC and siRNA-mediated knockdown of HDAC6.
Table 1: Efficacy of HDAC6 Knockdown
| Parameter | Representative HDAC6 PROTAC (HDAC6 degrader-3)[1] | siRNA for HDAC6 |
| Metric | DC50 (Concentration for 50% degradation) | Knockdown Efficiency (%) |
| Value | 19.4 nM | Varies significantly depending on siRNA sequence, cell type, and delivery method. Often >70-90% reduction in protein expression is achievable. |
| Cell Line | Not specified in the provided abstract | Various cell lines (e.g., HeLa, ACHN, Caki-1) |
| Treatment Time | 24 hours | Typically 48-72 hours |
Table 2: Selectivity and Off-Target Effects
| Parameter | Representative HDAC6 PROTAC (HDAC6 degrader-3)[1] | siRNA for HDAC6 |
| Selectivity Metric | IC50 for other HDACs | Off-target gene silencing |
| Selectivity Profile | IC50 for HDAC1: 0.647 µM (highly selective for HDAC6) | Off-target effects are sequence-dependent and can be minimized by careful design and using lower concentrations. |
| Known Off-Target Effects | Can induce degradation of other proteins if the warhead or E3 ligase ligand is not perfectly specific. The "hook effect" can occur at high concentrations, reducing degradation efficiency. | Can downregulate numerous unintended mRNAs through miRNA-like interactions, particularly at higher concentrations. Can also trigger interferon responses. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6 Action
HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates various cellular processes by deacetylating non-histone proteins such as α-tubulin and cortactin, which are involved in microtubule dynamics and cell motility. It also plays a role in the cellular stress response through its involvement in aggresome formation.
Caption: Simplified signaling pathway of HDAC6.
Experimental Workflow: this compound (PROTAC)
The workflow for using a PROTAC involves treating cells with the small molecule degrader and then assessing protein levels.
Caption: General workflow for PROTAC-mediated protein degradation.
Experimental Workflow: siRNA
The workflow for siRNA-mediated knockdown involves introducing the siRNA into cells, typically via transfection, and then analyzing the effects after a longer incubation period.
Caption: General workflow for siRNA-mediated gene knockdown.
Logical Comparison of Mechanisms
The fundamental difference between PROTACs and siRNA lies in their molecular targets and the cellular machinery they exploit.
Caption: Mechanistic comparison of PROTAC and siRNA action.
Detailed Experimental Protocols
Protocol for HDAC6 Knockdown using a PROTAC (e.g., this compound)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
PROTAC Preparation: Prepare a stock solution of the HDAC6 PROTAC in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for HDAC6 degradation.
-
Cell Treatment: Remove the existing culture medium from the cells and add the medium containing the PROTAC. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal degradation time.
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Analyze HDAC6 protein levels by Western blot using a specific anti-HDAC6 antibody. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
To confirm the functional consequence of HDAC6 degradation, you can also probe for acetylated α-tubulin, which is expected to increase.
-
Protocol for HDAC6 Knockdown using siRNA
This protocol describes a typical transient transfection using a lipid-based reagent.
-
siRNA Preparation: Resuspend the lyophilized HDAC6 siRNA and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of, for example, 20 µM.
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the HDAC6 siRNA (e.g., to a final concentration of 10-50 nM) in a serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer (typically 10-20 minutes) to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours. The optimal time should be determined empirically.
-
Analysis of Knockdown:
-
mRNA Level (optional but recommended): After 24-48 hours, harvest a subset of cells, extract total RNA, and perform qRT-PCR to quantify the reduction in HDAC6 mRNA levels.
-
Protein Level: After 48-72 hours, lyse the cells and perform a Western blot as described in the PROTAC protocol to assess the reduction in HDAC6 protein levels.
-
Conclusion
Both this compound (as a representative of PROTAC technology) and siRNA are powerful tools for reducing HDAC6 levels in cells, but they operate through fundamentally different mechanisms, which dictates their experimental advantages and disadvantages.
-
This compound (PROTACs) offer a rapid and catalytic method to eliminate the entire HDAC6 protein, which is advantageous for studying the non-enzymatic functions of the protein and for achieving a rapid onset of the desired phenotype. The small molecule nature of PROTACs also makes them potentially more amenable to in vivo applications.
-
siRNA is a well-established and widely used method for gene silencing. It is highly effective at preventing the synthesis of new protein. However, its effects are slower to manifest, and it can be associated with significant off-target effects and potential for inducing an immune response.
The choice between these two technologies will depend on the specific experimental goals, the cell system being used, and the desired kinetics of HDAC6 knockdown. For rapid and complete removal of the HDAC6 protein, a PROTAC approach may be preferable. For a more traditional and widely accessible method of reducing gene expression, siRNA remains a valuable tool. As with any targeted molecular tool, careful validation and the use of appropriate controls are essential for interpreting the experimental results accurately.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pro-HD3
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive overview of the recommended procedures for the disposal of Pro-HD3, a biochemical product supplied by TargetMol (Catalog Number: TGM-T81392).
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, always wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3]
| Equipment | Specification | Purpose |
| Gloves | Chemical-impermeable | To prevent skin contact. |
| Goggles | Tightly fitting safety goggles | To protect eyes from dust or splashes. |
| Clothing | Protective laboratory coat | To shield skin and personal clothing. |
| Ventilation | Fume hood or well-ventilated area | To minimize inhalation of airborne particles. |
Storage and Accidental Release Procedures
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[1][2][3]
In the event of an accidental spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.
-
Consult Regulations: Familiarize yourself with your institution's and region's specific guidelines for chemical waste disposal.
-
Containerize Waste: Place the this compound waste into a clearly labeled, sealed, and appropriate waste container.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3][4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[2][3][4]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[2][3][4]
In all cases of exposure, seek medical attention.[2][3][4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pro-HD3
Disclaimer: The following guidelines are provided for a hypothetical substance, "Pro-HD3," presumed to be a potent, hazardous powder. This information is based on established best practices for handling hazardous chemicals in a laboratory setting.[1][2] Always consult the official Safety Data Sheet (SDS) for any specific chemical you are working with to ensure you are following the correct safety procedures.[1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure the safe handling of this potent compound.
Hazard Assessment and Engineering Controls
Prior to handling this compound, a thorough hazard assessment must be conducted.[3][4] Based on the presumed potency of this compound, the primary engineering control for handling this substance should be a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1] All manipulations of this compound powder should be performed within this contained space.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure to this compound.[3][5] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (minimum thickness of 4 mil for the outer glove) | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[4] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87 standards | Protects eyes from airborne powder and potential splashes.[4] |
| Face Protection | Face shield (in addition to goggles) | Provides an additional layer of protection for the face and neck, especially during procedures with a high risk of splashing.[4][6] |
| Respiratory Protection | N95 or higher-rated respirator | Essential for preventing inhalation of fine powder particles. A fit test is required before use.[6][7] |
| Protective Clothing | Disposable, solid-front lab coat or gown with tight-fitting cuffs | Protects personal clothing and skin from contamination.[8] |
| Footwear | Closed-toe, non-slip shoes | Prevents injuries from spills or dropped objects.[9][10] |
Experimental Protocols: Handling this compound Powder
3.1. Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood or powder containment hood is functioning correctly.
-
Cover the work surface within the hood with disposable absorbent pads.
3.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within the containment hood.
-
Use anti-static weigh boats or paper to minimize powder dispersal.
-
Carefully open the this compound container, avoiding any sudden movements that could create airborne dust.
-
Use dedicated spatulas and tools for handling the powder.
-
Close the container tightly immediately after use.
3.3. Solubilization:
-
Add solvent to the vessel containing the this compound powder slowly and carefully to avoid splashing.
-
Keep the container covered as much as possible during sonication or vortexing.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[11][12]
4.1. Solid Waste:
-
Contaminated PPE and materials: All disposable items that have come into contact with this compound (gloves, lab coats, weigh boats, absorbent pads, etc.) must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Empty this compound containers: These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines.[11]
4.2. Liquid Waste:
-
Unused this compound solutions and rinsate: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[12]
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. ddpsinc.com [ddpsinc.com]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
